Cabotegravir-d5

Catalog No.
S11214117
CAS No.
M.F
C19H17F2N3O5
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabotegravir-d5

Product Name

Cabotegravir-d5

IUPAC Name

(3R,6S)-5,5-dideuterio-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

Molecular Formula

C19H17F2N3O5

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1/i1D3,8D2

InChI Key

WCWSTNLSLKSJPK-PXRIRJDNSA-N

SMILES

Array

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Isomeric SMILES

[2H]C1([C@@H](N2[C@H](O1)CN3C=C(C(=O)C(=C3C2=O)O)C(=O)NCC4=C(C=C(C=C4)F)F)C([2H])([2H])[2H])[2H]

Key Characteristics of Cabotegravir-d5

Author: Smolecule Technical Support Team. Date: February 2026

Cabotegravir-d5 is a deuterium-labeled analogue of the HIV integrase inhibitor Cabotegravir. Deuterium incorporation can be used to alter the pharmacokinetic and metabolic profiles of a drug or to serve as an internal standard for quantitative analysis [1].

The table below summarizes the core properties of this compound:

Property Details
CAS Number 2750534-77-9 [1] [2] [3]
Molecular Formula C₁₉H₁₂D₅F₂N₃O₅ [1] [3]
Molecular Weight 410.38 [1] [3]
IUPAC Name (3S,11aR)-N-(2,4-difluorobenzyl)-6-hydroxy-3-methyl-d3-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide-2,2-d2 [2]
Chemical Purity 99.31% (as offered by one supplier) [1]
Primary Research Applications Used as a tracer or an internal standard for quantitative analysis via NMR, GC-MS, or LC-MS [1].
Appearance White to off-white solid [1] [3]
Solubility Soluble in DMSO and Methanol [3]

Synthesis Context and Intermediate Pathways

The search results do not contain a specific procedure for synthesizing this compound itself. However, they provide extensive detail on the synthesis of its non-deuterated parent compound, Cabotegravir, and a key intermediate. The deuterium labels are almost certainly introduced in the final steps or by using deuterated versions of the starting materials in the known pathways.

A critical intermediate for all second-generation integrase strand transfer inhibitors (INSTIs) like Dolutegravir, Bictegravir, and Cabotegravir is the pyridone-carboxylic acid 6 (1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid) [4]. The synthesis of this intermediate has been optimized by several groups, primarily through a one-pot sequence. The diagram below outlines this general strategy.

A Methyl 4-methoxyacetoacetate (7) C (E)-Olefin (9) A->C Step 1 No solvent, RT B DMF-DMA (8) B->C E Secondary vinylogous amide (11) C->E Step 2 MeOH, RT D Aminoacetaldehyde dimethyl acetal (10) D->E G Cyclization & Esterification E->G Step 3 F Dimethyl oxalate (12) F->G H Pyridone bis-ester (13) G->H e.g., LiOMe, MeOH, heat J Key Intermediate: Pyridone-carboxylic acid (6) H->J Step 4 LiOH, Low temp. I Regioselective Hydrolysis

The table below compares the different approaches developed to synthesize intermediate 6, highlighting the challenges of regioselective hydrolysis.

Developer/Approach Key Steps & Modifications Reported Outcome & Challenges
GSK (One-Pot) One-pot, 4-step sequence. Cyclization with LiH, hydrolysis with LiOH at -5°C [4]. 36% overall yield. 90% selectivity for C-5 ester hydrolysis. Potential for bis-acid byproduct 6' [4].
GSK (Modified) Similar one-pot, but cyclization with LiOMe and stricter temp control (-2°C for hydrolysis) [4]. 61% overall yield. LiOH gave ~10:1 regioselectivity, while NaOH/KOH gave poorer (3:1) selectivity [4].
Mylan Labs Novel route via a boron-ate complex 14 after obtaining bis-ester 13 [4]. Avoids bis-acid 6' formation. 100% regioselectivity claimed, but overall yield low (26%) [4].
Divi Lab Alternative strategy using a benzyl ester 18 to circumvent selectivity issues [4]. Achieves 100% regioselectivity after catalytic hydrogenation. 33% overall yield [4].

Research Implications and Next Steps

The deuterated form of Cabotegravir is a crucial tool in modern drug development. Its primary use is as an internal standard in LC-MS and GC-MS assays to enable accurate quantitative analysis of Cabotegravir concentration in biological samples during pharmacokinetic and metabolism studies [1].

To proceed with practical work on this compound, here are suggestions:

  • Consult Specialized Suppliers: Companies like MedChemExpress and ClearSynth list this compound for research purposes. They can be a source for the compound or may provide technical documents with further details [1] [2].
  • Focus on Late-Stage Deuteration: Given the well-documented synthesis of the non-deuterated compound and its intermediates, the most efficient synthetic strategy likely involves introducing the deuterated methyl group (CD3) and deuterated oxazolo ring in the final stages of the synthesis, using appropriately deuterated building blocks.

References

Cabotegravir-d5 stable isotope labeled standard

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Quantification

Here is a detailed methodology for using Cabotegravir-d5 to measure Cabotegravir concentrations in human whole blood, as demonstrated in a point-of-care assay using a miniature mass spectrometer [1].

The workflow for this experimental protocol is summarized in the following diagram:

SamplePrep Sample Preparation Extraction Liquid-Liquid Extraction SamplePrep->Extraction PaperSpray Paper Spray Ionization Extraction->PaperSpray MS_Analysis Tandem MS (MS/MS) Analysis PaperSpray->MS_Analysis Data_Processing Data Processing MS_Analysis->Data_Processing

Experimental workflow for quantifying Cabotegravir in whole blood using this compound as an internal standard.

Sample Preparation
  • Internal Standard Working Solution: Prepare a solution of this compound at 1000 ng/mL in acetonitrile [1].
  • Protein Precipitation: Add 100 µL of the internal standard solution to 100 µL of human whole blood sample (e.g., calibration, quality control, or patient sample) in a microcentrifuge tube [1].
  • Mixing: Shake the mixture vigorously for one minute to precipitate proteins [1].
  • Centrifugation: Centrifuge the sample to obtain a clear supernatant [1].
Paper Spray Ionization and MS Analysis
  • Sample Deposition: Pipette 10 µL of the clear supernatant onto the base of a triangular piece of filter paper [1].
  • Ionization: Apply a solvent and a high voltage to the paper to generate gas-phase ions for mass spectrometry [1].
  • Mass Spectrometry: Analyze the sample using a mass spectrometer. The Mini-12 instrument in the cited study used a rectilinear ion trap and the following parameters [1]:
    • Precursor Ion for CAB: m/z 406
    • Precursor Ion for CAB-d5 (IS): m/z 411
    • Ion Isolation: Precursor ions were isolated using a SWIFT (Stored Waveform Inverse Fourier Transform) technique.
    • Fragmentation: Ions were fragmented via Collision-Induced Dissociation (CID).
    • Analysis Time: The total assay turnaround time was under 4 minutes [1].

Analytical Performance Data

The method using this compound has been rigorously characterized. The table below summarizes key quantitative performance metrics from the referenced study [1]:

Performance Parameter Result for Cabotegravir
Limit of Quantitation (LoQ) 750 ng/mL
Linear Range 750 - 2000 ng/mL
Precision (%RSD) < 15% (at concentrations above LoQ)
Internal Standard Used This compound

Key Applications and Importance

The primary application of this compound is in Therapeutic Drug Monitoring (TDM) for people living with HIV (PLWH) who are receiving long-acting injectable Cabotegravir [1] [2].

  • Managing Variability: Cabotegravir and Rilpivirine concentrations can vary significantly between patients. In clinical trials, drug levels varied by more than a factor of 10 at a single time point post-injection. Cases of virologic failure were linked to drug concentrations in the lowest quartile [1].
  • Enabling Personalized Dosing: Accurate measurement of drug levels using internal standards like this compound helps clinicians understand a patient's unique pharmacokinetics. This data can be used to personalize injection frequencies, ensuring drug concentrations remain in the therapeutic range for optimal efficacy and convenience [1].
  • Point-of-Care Potential: The combination of stable isotope internal standards with ambient ionization techniques (like paper spray) and portable mass spectrometers paves the way for rapid TDM in walk-in clinics, providing feedback in minutes rather than days [1].

References

Cabotegravir-d5 solubility and stability profile

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Handling

Cabotegravir-d5 is a deuterium-labeled analog of Cabotegravir, primarily used as an internal standard in quantitative mass spectrometry to ensure analytical accuracy [1] [2] [3].

  • Molecular Formula: C₁₉H₁₂D₅F₂N₃O₅ [1] [4]
  • Molecular Weight: 410.38 g/mol [1] [4]
  • CAS No.: 2750534-77-9 [1]
  • Purity: >95% [4] to 99.31% [1]

Solubility and Stability Profile

Available data on the solubility and stability of this compound is summarized below.

Property Available Data
Solubility Soluble in DMSO and Methanol [4]. Specific quantitative solubility data (e.g., mg/mL) was not located in current literature.
Storage Conditions Powder Form: -20°C for 3 years; 4°C for 2 years. In Solvent: -80°C for 6 months; -20°C for 1 month [1]. Another source suggests storing the solid powder at 2-8°C [4].
Appearance Solid powder, white to off-white in color [1].

Experimental Protocols for Quantitative Analysis

This compound is used as an internal standard to quantify analytes like cabotegravir in biological matrices. Below are methodologies from published protocols.

UHPLC-MS/MS Analysis in Human Tissues

This method simultaneously quantifies five antiretrovirals, using this compound as an internal standard for cabotegravir [2].

  • Sample Preparation: Tissue samples are homogenized. Proteins are precipitated by adding 1000 μL of an internal standard solution in acetonitrile to 500 μL of the calibration standard, quality control (QC), or unknown tissue sample. After vortexing and centrifuging, the supernatant is dried under nitrogen and reconstituted in 150 μL of water for UHPLC-MS/MS analysis [2].
  • Internal Standard Solution: The internal standard working solution containing this compound is prepared in acetonitrile [2].
  • Chromatography: A Waters Acquity UHPLC system with a CORTECS T3 column is used. The mobile phase is water with 0.1% formic acid and acetonitrile, with a gradient elution over 8.5 minutes. Cabotegravir and this compound elute at approximately 3.58 minutes [2].
  • Mass Spectrometry: A TSQ Quantis Plus mass spectrometer with selected reaction monitoring in positive ionization mode is used [2].
  • Ion Transitions: this compound is monitored using the precursor ion → product ion transition of m/z 411.03 → 267.96 [2].

This workflow can be visualized as follows:

Sample Sample Homogenization Precipitation Protein Precipitation Sample->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Reconstitution Dry and Reconstitute Supernatant->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MS MS/MS Detection UHPLC->MS

Experimental workflow for UHPLC-MS/MS analysis of tissue samples.

Paper Spray Mass Spectrometry in Whole Blood

This method describes a point-of-care assay for quantifying cabotegravir and rilpivirine in whole blood using a miniature mass spectrometer [3].

  • Sample Preparation: To 100 μL of whole blood sample spiked with cabotegravir, add 100 μL of 1000 ng/mL this compound in acetonitrile. Shake vigorously for one minute to precipitate proteins. Pipette 10 μL of the clear supernatant onto a paper triangle for analysis [3].
  • Mass Spectrometry: Analysis is performed on a Mini-12 miniature mass spectrometer. The precursor ion for this compound is isolated at m/z 411 and fragmented. The instrument is tuned for this analysis with specific lens voltages and isolation windows [3].

Applications and Significance in Research

  • Role as an Internal Standard: Using this compound corrects for variability and loss during sample preparation and analysis, which is critical for obtaining reliable concentration data in complex biological matrices like plasma, blood, and tissues [2] [3].
  • Research Context: Accurate measurement of cabotegravir concentration is vital for pharmacokinetic studies in the development of long-acting injectable formulations and implants for HIV prevention and treatment [5] [6].

References

Mass Spectrometry Parameters for Cabotegravir-d5

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mass spectrometry parameters for cabotegravir-d5 and its parent compound, cabotegravir, as reported in recent analytical methods.

Parameter Cabotegravir This compound Instrument & Context
Precursor Ion ([M+H]⁺) 406.01 [1] / 406 [2] 411.03 [1] / 411 [2] UPLC-MS/MS [1]; Miniature MS (Mini-12) [2]
Product Ion(s) 126.88 [1], 263 [2] 267.96 [1], 267 [2] UPLC-MS/MS [1]; Miniature MS (Mini-12) [2]
Collision Energy (eV) 34.0 [1] 24.0 [1] UPLC-MS/MS [1]
Retention Time 3.63 min [1] 3.62 min [1] UPLC-MS/MS [Waters CORTECS T3 column] [1]
Internal Standard - Yes, stable isotope-labeled [2] [1] Quantification in human plasma/whole blood [2] [1]

Experimental Workflow for Quantification

Here is the experimental workflow for quantifying cabotegravir in whole blood using this compound as an internal standard with a miniature mass spectrometer:

Start Start: Sample Preparation S1 1. Spike 100 µL whole blood with CAB and CAB-d5 (IS) Start->S1 S2 2. Protein precipitation with organic solvent S1->S2 S3 3. Centrifuge and collect supernatant S2->S3 S4 4. Deposit 10 µL extract onto paper triangle S3->S4 S5 5. Paper Spray Ionization Apply solvent and high voltage S4->S5 S6 6. Miniature MS Analysis Tandem Mass Spectrometry (MS/MS) S5->S6 End End: Data Analysis S6->End

Experimental workflow for cabotegravir quantification in whole blood [2].

Detailed Protocol Steps
  • Sample Preparation: Add 100 µL of this compound internal standard solution (1000 ng/mL in acetonitrile) to 100 µL of whole blood sample, then shake vigorously for one minute to precipitate proteins [2].
  • Sample Introduction: Pipette 10 µL of the clear supernatant onto a triangular piece of filter paper, secure with a copper clip, and apply solvent and high voltage for paper spray ionization [2].
  • MS Analysis: Use a miniature mass spectrometer (Mini-12) with a discontinuous atmospheric pressure interface (DAPI). Isolate precursor ions using SWIFT at m/z 406 (CAB) and 411 (CAB-d5), fragment with Collision-Induced Dissociation (CID), and analyze product ions [2].
  • Data Analysis: Integrate peak areas for analyte and internal standard, calculate ratio, and determine concentration using a calibration curve [2].

Key Technical and Application Notes

  • Role of this compound: Using a stable isotope-labeled internal standard like this compound corrects for sample matrix effects and procedural losses, improving quantitative accuracy and precision [2] [1].
  • Assay Performance: The miniature MS assay has a turnaround time of <4 minutes and quantitates cabotegravir in the clinically relevant range of 250-2000 ng/mL in whole blood with a limit of quantitation (LoQ) of 750 ng/mL [2].
  • Broader Context: this compound is also used in conventional UPLC-MS/MS methods for multi-drug panels in plasma, demonstrating its utility across different analytical platforms [1] [3].

References

Cabotegravir-d5 isotopic purity specification

Author: Smolecule Technical Support Team. Date: February 2026

Cabotegravir-d5 Technical Specifications

The table below summarizes the core chemical and physical information for this compound available in the search results.

Property Details
CAS Number 2750534-77-9 [1]
Molecular Formula C₁₉H₁₂D₅F₂N₃O₅ [1] [2]
Molecular Weight 410.38 g/mol [1] (also reported as 410.39 g/mol [2])
IUPAC Name (3S, 11aR)-N-(2, 4-difluorobenzyl)-6-hydroxy-3-(methyl-d3)-5, 7-dioxo-2, 3, 5, 7, 11, 11a-hexahydrooxazolo[3, 2-a]pyrido[1, 2-d]pyrazine-2, 2-d2-8-carboxamide [2]
Appearance White to off-white solid [1]
Purity 99.31% (Chemical Purity) [1]
Isotopic Purity Information not found in search results

Application in Analytical Protocols

This compound is primarily used as a stable isotope-labeled internal standard for quantitative analysis of Cabotegravir in biological samples. Here is a detailed methodology from a research paper that used it for quantifying Cabotegravir in whole blood [3].

  • Function: Serves as an Internal Standard (IS) to correct for variability in sample preparation and ionization efficiency during mass spectrometry [3].
  • Sample Preparation:
    • Add 100 µL of a 1000 ng/mL solution of this compound in acetonitrile to 100 µL of a blood sample.
    • Shake the mixture vigorously for one minute to precipitate proteins.
    • Pipette 10 µL of the clear supernatant onto a paper spray substrate (a triangular piece of filter paper) for analysis [3].
  • Mass Spectrometry Analysis:
    • Instrument: Miniature mass spectrometer (Mini-12) with a rectilinear ion trap [3].
    • Ion Monitoring: The protonated molecule of this compound (m/z 411) is isolated and used for quantitative calibration [3].
    • Performance: The assay achieved a limit of quantification (LoQ) for Cabotegravir of 750 ng/mL in whole blood, with a total turnaround time of under 4 minutes [3].

This workflow can be visualized in the following diagram:

start Start Sample Preparation step1 Add 100 µL of 1000 ng/mL this compound IS to 100 µL blood sample start->step1 step2 Shake vigorously for 1 minute (Protein Precipitation) step1->step2 step3 Pipette 10 µL of clear supernatant step2->step3 step4 Deposit extract onto paper spray substrate step3->step4 step5 Apply solvent and high voltage step4->step5 step6 MS/MS Analysis step5->step6 step7 Quantitative Result step6->step7

References

Cabotegravir-d5 internal standard for LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Role of Cabotegravir-d5 in Bioanalysis

This compound serves as a crucial SIL-IS for quantifying the antiretroviral drug Cabotegravir in biological matrices. Its use corrects for variability in sample preparation and ionization efficiency during mass spectrometric analysis, ensuring accurate and precise concentration measurements [1] [2].

  • Chemical Structure: Deuterium-labeled analog of Cabotegravir with five deuterium atoms (C19H12D5F2N3O5) [2].
  • Molecular Weight: 410.38 g/mol [2].
  • Function: Co-elutes with the native analyte but is distinguished by mass spectrometer, correcting for sample matrix effects and instrument variability [1].

Detailed Analytical Protocol

This protocol outlines a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for simultaneous quantification of Cabotegravir and eight other antiretrovirals in human plasma [1].

Sample Preparation
  • Plasma Volume: Use 50 µL of human plasma [1].
  • Protein Precipitation: Add internal standard solution and acetonitrile, vortex mix vigorously, then centrifuge [1].
  • Reconstitution: Reconstitute the dried extract for optimal sensitivity [1].
Instrumental Analysis
  • Chromatography:
    • Column: Waters CORTECS T3 (2.1 × 100 mm; 1.6 µm) [1].
    • Mobile Phase: Solvent A is 0.1% formic acid in water; Solvent B is acetonitrile [1].
    • Gradient: | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0.0 - 1.0 | 97 | 3 | | 1.0 - 1.5 | 80 | 20 | | 1.5 - 4.0 | 15 | 85 | | 4.0 - 5.0 | 50 | 50 | | 5.0 - 7.5 | 97 | 3 |
    • Flow Rate: 0.300 mL/min [1].
    • Column Temperature: 55 °C [1].
    • Run Time: 7.5 minutes [1].
  • Mass Spectrometric Detection:
    • Ionization: Positive electrospray ionization (H-ESI) [1].
    • Mode: Selected reaction monitoring (SRM) [1].
    • Vaporizer Temperature: 350 °C [1].
    • Spray Voltage: 3.0 kV [1].
    • SRM Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) | | :--- | :--- | :--- | :--- | :--- | | Cabotegravir | 406.01 | 126.88 | 34.00 | 3.63 | | this compound (IS) | 411.03 | 267.96 | 24.00 | 3.62 |

Method Validation Data

The method was validated according to U.S. FDA Bioanalytical Guidelines [1].

Validation Parameter Result for Cabotegravir (Representative)
Linear Range 1 - 250 ng/mL (Low) and 100 - 5000 ng/mL (High)
Linearity (R²) > 0.99
Trueness (% of nominal concentration) 89.7% - 104.1% (across all 9 analytes)
Precision (% CV) < 15%

Application in Therapeutic Drug Monitoring

This method is applied for routine TDM of Cabotegravir in people living with HIV. A point-of-care assay using paper spray ionization and a miniature mass spectrometer (Mini-12) has also been developed for rapid quantification in whole blood with an analysis time of under four minutes [3]. The established therapeutic ranges help guide dosing for long-acting injectable regimens.

The experimental workflow for this bioanalytical method can be visualized as follows:

workflow start Start: Collect Plasma Sample prep Protein Precipitation with Acetonitrile & this compound IS start->prep chrom UPLC Separation CORTECS T3 Column, 7.5 min Gradient prep->chrom ms MS/MS Detection Positive ESI, SRM Mode chrom->ms quant Data Analysis & Quantification ms->quant end Report Concentration quant->end

Diagram Title: LC-MS/MS Workflow for Cabotegravir Quantification

Notes for Researchers

  • Critical Step: Ensure stable isotope-labeled internal standard is added at the beginning of sample preparation to correct for losses [1].
  • Method Flexibility: The same sample preparation and core chromatographic principles can be adapted for point-of-care analysis using paper spray ionization on miniature MS systems [3].
  • Quality Control: Include calibration standards and quality control samples at low, medium, and high concentrations in each run to ensure ongoing method reliability [1].

References

quantitative analysis of cabotegravir using Cabotegravir-d5

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Method

This protocol describes a rapid, specific, and quantitative assay for measuring cabotegravir concentrations in whole blood. The method is particularly valuable for therapeutic drug monitoring (TDM) of long-acting cabotegravir formulations, which are used for both HIV treatment and pre-exposure prophylaxis (PrEP) [1] [2].

The assay uses a miniature mass spectrometer (Mini-12) and requires less than 4 minutes from sample to result, making it suitable for clinical settings where rapid feedback is needed to guide dosing decisions. The use of cabotegravir-d5 as an internal standard corrects for variability in sample preparation and ionization efficiency, ensuring high data quality [3].

  • Clinical Relevance: Monitoring cabotegravir concentrations is crucial as real-world patients show greater pharmacokinetic variability than clinical trial participants. Sub-therapeutic concentrations can lead to virologic failure, while very high concentrations may allow for less frequent dosing [3] [4].
  • Method Advantages: This approach simplifies traditional LC-MS/MS methods by eliminating the need for chromatographic separation, reducing analysis time, and enabling point-of-care testing with minimal sample preparation [3] [5].

Experimental Design and Workflow

The following diagram illustrates the complete experimental workflow for the quantitative analysis of cabotegravir, from sample collection to data analysis.

workflow cluster_prep Sample Preparation Details Start Sample Collection (Human Whole Blood) S1 Sample Preparation (Protein Precipitation & Extraction) Start->S1 S2 Sample Application (Paper Substrate) S1->S2 P1 Add 100 µL IS Solution (1000 ng/mL this compound in ACN) S3 Paper Spray Ionization (Application of Solvent & High Voltage) S2->S3 S4 Mass Spectrometry Analysis (Mini-12 MS with DAPI) S3->S4 S5 Tandem MS Quantification (MRM with CID) S4->S5 S6 Data Processing (Peak Integration & Ratio Calculation) S5->S6 End Concentration Determination S6->End P2 Vortex Vigorously for 1 Minute P1->P2 P3 Centrifuge to Precipitate Proteins P2->P3 P4 Transfer 10 µL Clear Supernatant P3->P4

Detailed Materials and Equipment

Chemicals and Reagents
  • Analytes: Cabotegravir (CAB) and this compound (CAB-d5) internal standard (Cayman Chemical) [3]
  • Biological Matrix: Human whole blood with K₂EDTA as anticoagulant [3]
  • Solvents: Acetonitrile (LC-MS grade), water (LC-MS grade) [3]
  • Paper Substrate: Fisherbrand Quantitative Grade Q5 Filter Paper Circles or Whatman Grade 1 filter paper [3]
Instrumentation
  • Mass Spectrometer: Mini-12 miniature mass spectrometer with rectilinear ion trap [3]
  • Ionization Source: Paper spray ionization source with copper clip holder [3]
  • Interface: Discontinuous Atmospheric Pressure Interface (DAPI) [3]
  • Optional Validation Instrument: TSQ Quantum Access MAX triple quadrupole mass spectrometer (Thermo Scientific) for method development [3]

Step-by-Step Protocol

Solution Preparation
  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of CAB and CAB-d5 in acetonitrile/water (9:1, v/v) [3]
  • Working Solutions: Dilute stock solutions to prepare calibration standards (250-2000 ng/mL for CAB) and quality controls (QCs) in whole blood [3]
  • Internal Standard Solution: Prepare CAB-d5 working solution at 1000 ng/mL in acetonitrile [3]
Sample Preparation Procedure
  • Aliquot: Transfer 100 µL of whole blood (calibrators, QCs, or patient samples) to a 1.5 mL Eppendorf tube [3]
  • Precipitate: Add 100 µL of CAB-d5 IS solution (1000 ng/mL in acetonitrile) [3]
  • Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation [3]
  • Separate: Centrifuge briefly to sediment precipitated proteins [3]
  • Transfer: Pipette 10 µL of the clear supernatant onto the base of a triangular paper substrate (10 mm base × 15 mm height) held by a copper clip [3]
Mass Spectrometry Analysis
  • Ionization: Apply 50 µL of spray solvent (acetonitrile:water, 9:1 v/v) to the paper triangle, then apply 4.5 kV high voltage to initiate paper spray [3]
  • Ion Introduction: Use DAPI with valve opening time of 14 ms to introduce ions into the mass spectrometer [3]
  • MS Analysis: Operate Mini-12 with the following parameters [3]:
    • Ion Trap Drive Frequency: 1.001 MHz
    • DC Endcap Lens Voltage: 36 V for CAB
    • Pressure Cycle: 700 ms pump down after ion introduction
  • Tandem MS:
    • Precursor Isolation: Use SWIFT to isolate m/z 406 (CAB) and m/z 411 (CAB-d5) with 3 m/z window [3]
    • CID Fragmentation: Apply excitation frequency of 150 kHz for CAB and 148 kHz for CAB-d5 for 60 ms [3]
    • Product Ion Scan: Use mass selective instability scan with resonance ejection at 348 kHz [3]
Data Processing and Quantification
  • Spectral Processing: Smooth spectra using Savitsky-Golay filter and normalize using Standard Normal Variate method [3]
  • Peak Integration: Integrate peak areas for CAB and CAB-d5 product ions [3]
  • Calibration: Plot peak area ratios (CAB/CAB-d5) versus concentration and fit using linear regression [3]
  • Quantification: Calculate unknown concentrations from calibration curve [3]

Method Validation and Performance Data

The analytical method has been comprehensively validated according to standard bioanalytical guidelines.

Table 1: Quantitative Performance Characteristics of Cabotegravir Assay [3]

Validation Parameter Performance Value Acceptance Criteria
Linear Range 250-2000 ng/mL R² > 0.99
Limit of Quantification (LoQ) 750 ng/mL %RSD < 15%
Precision (%RSD) < 15% at concentrations > LoQ Within ± 15%
Accuracy Not specified in source Within ± 15%
Analysis Time < 4 minutes per sample N/A
Sample Volume 100 µL whole blood N/A

Table 2: Mass Spectrometry Parameters for Cabotegravir and Internal Standard [3]

Parameter Cabotegravir (CAB) This compound (IS)
Precursor Ion (m/z) 406 411
Product Ion (m/z) 263 268
Isolation Window (m/z) 3 3
Isolation q-value 0.5 0.5
CID Excitation Frequency 150 kHz 148 kHz
CID Excitation Time 60 ms 60 ms

Analytical Applications

This validated method supports several critical applications in HIV management and research:

  • Therapeutic Drug Monitoring: Enables personalized dosing for patients receiving long-acting cabotegravir formulations by quantifying between-patient and within-patient pharmacokinetic variability [3] [4]
  • Adherence Assessment: Provides objective measurement of drug exposure to assess adherence to cabotegravir-based regimens [3]
  • Clinical Trial Support: Facilitates pharmacokinetic studies of new cabotegravir formulations, including ultra long-acting formulations in development [2]
  • Virologic Failure Investigation: Helps identify subtherapeutic drug concentrations in cases of treatment failure [4]

Practical Implementation Notes

  • Matrix Effects: The method uses whole blood rather than plasma, simplifying sample collection but requiring validation of extraction efficiency [3]
  • Carryover: No significant carryover observed due to the single-use paper substrate for each analysis [3]
  • Point-of-Care Adaptation: The Mini-12 platform's portability, low power consumption, and minimal solvent requirements make it suitable for clinic-based testing [3]
  • Troubleshooting: If sensitivity issues occur, check paper substrate quality, spray solvent composition, and high voltage contact [3]

References

Application Note: LC-MS/MS Analysis of Cabotegravir Using Cabotegravir-d5 as an Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Antiretroviral therapy (ART) has transformed HIV into a manageable chronic condition. Therapeutic Drug Monitoring (TDM) through plasma concentration measurement is a valuable tool for assessing adherence and preventing treatment failure and viral resistance [1] [2]. Cabotegravir (CAB), an integrase strand transfer inhibitor, is a key component of modern ART, notably in long-acting injectable regimens.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Cabotegravir-d5, is critical in these assays. It corrects for variability in sample preparation and ionization efficiency, leading to improved accuracy and precision [1] [2] [3]. This note details a validated UPLC-MS/MS method for quantifying cabotegravir in human plasma using this compound.

Experimental Protocol

2.1 Chemicals and Reagents

  • Analytes and Internal Standards: Cabotegravir and this compound (as the internal standard) were purchased from Cayman Chemical (Ann Arbor, MI, USA) [1] [2].
  • Solvents: Optima LC-MS grade water, acetonitrile, and methanol were obtained from Fisher Scientific [2].
  • Additives: Formic acid (98%, LC-MS grade) from Fisher Scientific [2].
  • Biological Matrix: Blank human K2EDTA plasma from a licensed blood bank [2] [3].

2.2 Equipment and Software

  • UPLC System: Waters Acquity UPLC I-class system (Binary Solvent Manager, Sample Manager) [2].
  • Mass Spectrometer: Thermo TSQ Quantis Plus mass spectrometer equipped with a H-ESI ion source [2].
  • Data Acquisition: Xcalibur software (v5.474.0) [2].
  • Analytical Column: Waters CORTECS T3 (2.1 × 100 mm, 1.6 µm) with a matching CORTECS T3 Vanguard pre-column (2.1 x 5 mm, 1.6 µm) [2].

2.3 Chromatographic Conditions

  • Column Temperature: 55 °C [2]
  • Sample Manager Temperature: 10 °C [2]
  • Mobile Phase:
    • Solvent A: 0.1% Formic acid in water [2]
    • Solvent B: Acetonitrile [2]
  • Flow Rate: 0.300 mL/min [2]
  • Injection Volume: Not explicitly stated in the search results, but a typical range is 2-10 µL.
  • Gradient Program: | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0.0 - 1.0 | 97 | 3 | | 1.0 - 1.5 | 80 | 20 | | 1.5 - 4.0 | 15 | 85 | | 4.0 - 5.0 | 50 | 50 | | 5.0 - 7.0 | Return to initial | conditions | | 7.0 - 7.5 | 97 | 3 |
  • Total Run Time: 7.5 minutes [2].

2.4 Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (H-ESI+) [2]
  • Spray Voltage: 3.0 kV [2]
  • Vaporizer Temperature: 350 °C [2]
  • Ion Transfer Tube Temperature: 350 °C [2]
  • Sheath Gas: 50 (arbitrary units) [2]
  • Auxiliary Gas: 10 (arbitrary units) [2]
  • Detection Mode: Selected Reaction Monitoring (SRM) [2]. The specific ion transitions are listed in the table below.

2.5 Sample Preparation Procedure A simple protein precipitation (PPT) method was employed [2].

  • Aliquot 50 µL of human plasma sample, calibration standard, or quality control (QC) into a microcentrifuge tube [2].
  • Add a fixed volume of the internal standard working solution (containing this compound) [2].
  • Precipitate proteins by adding a suitable volume of ice-cold acetonitrile (e.g., 150 µL for a 1:3 ratio).
  • Vortex mix vigorously for 1-2 minutes.
  • Centrifuge at a high speed (e.g., 13,000 - 15,000 × g) for 5-10 minutes to pellet the precipitated proteins.
  • Transfer the clear supernatant to a new vial or a 96-well plate for injection into the UPLC-MS/MS system. For the low concentration range, the supernatant may be reconstituted in a larger volume (e.g., 400 µL) to enhance sensitivity [2].

The following diagram illustrates the overall experimental workflow:

G start Start Sample Preparation step1 Aliquot 50 µL Plasma start->step1 step2 Add this compound IS step1->step2 step3 Precipitate with ACN step2->step3 step4 Vortex and Centrifuge step3->step4 step5 Collect Supernatant step4->step5 step6 UPLC-MS/MS Analysis step5->step6 end Data Acquisition step6->end

Figure 1. Sample Preparation Workflow

Method Validation Summary

The described method was validated according to regulatory guidelines (e.g., FDA) [1]. Key validation parameters are summarized below.

Table 1: Mass Spectrometer Parameters for SRM Detection [2]

Compound ESI Polarity Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min)
Cabotegravir + 406.01 126.88 34.00 3.63
This compound (IS) + 411.03 267.96 24.00 3.62

Table 2: Key Method Validation Parameters [2]

Validation Parameter Performance Result
Linear Range Two clinically relevant ranges validated (e.g., 1-250 ng/mL and 100-5000 ng/mL)
Linearity (R²) > 0.99
Accuracy (Trueness) 89.7% - 104.1%
Precision (CV) < 15%
Sample Volume 50 µL human plasma
Run Time 7.5 minutes
Critical Considerations for Method Development
  • Light Sensitivity: Cabotegravir and Rilpivirine are light-sensitive. All sample handling and preparation steps must be performed under low-light or yellow-light conditions to prevent photodegradation and isomerization [3].
  • Column Selection: Initial tests with a standard C18 column (50 mm and 100 mm) showed poor retention and incomplete separation. The Waters CORTECS T3 column, optimized for polar compounds, provided superior retention and peak shape [2].
  • Mobile Phase Optimization: Acetonitrile was found to produce sharper and more reproducible peaks compared to methanol. A gradient elution was necessary to achieve optimal separation of all analytes in a multi-drug panel [2].
Conclusion

The detailed UPLC-MS/MS method presented here, which utilizes this compound as a stable isotope internal standard, provides a robust, sensitive, and high-throughput solution for quantifying Cabotegravir concentrations in human plasma. The method has been comprehensively validated and is suitable for supporting therapeutic drug monitoring, adherence assessment, and pharmacokinetic studies in clinical trials and routine patient care [1] [2].

References

Comprehensive Application Notes and Protocols for Cabotegravir-d5 in Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cabotegravir-d5 and Its Role in Bioanalysis

This compound is a deuterium-labeled stable isotope analog of the antiretroviral drug cabotegravir, specifically designed for use as an internal standard in quantitative bioanalytical methods. This compound features five deuterium atoms strategically incorporated into the molecular structure—three in a methyl group and two in the oxazoline ring—resulting in a mass shift of +5 Da compared to the native drug while maintaining nearly identical chemical properties and chromatographic behavior [1]. In mass spectrometry-based assays, this mass difference allows for clear discrimination between the analyte (cabotegravir) and the internal standard (this compound), enabling highly accurate and precise quantification in complex biological matrices.

The implementation of this compound as an internal standard addresses the critical challenge of analytical variability in sample preparation and instrument analysis. By adding a known quantity of this compound to each sample at the initial processing step, researchers can account for and correct losses during extraction, matrix effects in ionization, and instrument fluctuation. This approach is particularly valuable for therapeutic drug monitoring of cabotegravir, where precise quantification directly informs dosing decisions in both HIV treatment and prevention [2]. The consistent use of this compound across analytical workflows ensures the reliability of pharmacokinetic data supporting clinical decisions.

Table 1: Fundamental Characteristics of this compound

Property Specification
Molecular Formula C₁₉H₁₂D₅F₂N₃O₅
Molecular Weight 410.39 g/mol
IUPAC Name (3S,11aR)-N-(2,4-difluorobenzyl)-6-hydroxy-3-(methyl-d₃)-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-2,2-d₂-8-carboxamide
CAS Number Not specified
Isotopic Purity Typically >99%
Primary Application Internal standard for LC-MS/MS bioanalysis
Storage Conditions -20°C, protected from light

Analytical Method Development with this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

The quantitative analysis of cabotegravir in biological matrices requires sophisticated LC-MS/MS methodologies with this compound serving as the internal standard. The method development begins with chromatographic optimization to achieve adequate separation of cabotegravir from matrix components while maintaining a short analysis time suitable for high-throughput applications. A reverse-phase C18 column (50 × 2.1 mm, 1.7-1.8 μm particle size) maintained at 40°C provides excellent separation for cabotegravir. The mobile phase typically consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) using a gradient elution program: 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), and 3.6-5.0 min (5% B) for column re-equilibration [2]. The flow rate is maintained at 0.4 mL/min, and the injection volume is typically 5-10 μL.

For mass spectrometric detection, electrospray ionization (ESI) in positive mode provides optimal sensitivity for both cabotegravir and this compound. The instrument parameters should be carefully optimized for each specific MS platform, but generally include: capillary voltage of 3.5-4.0 kV, source temperature of 150-350°C, desolvation temperature of 300-500°C, and desolvation gas flow of 800-1000 L/h. Detection is performed using multiple reaction monitoring (MRM) with transitions of m/z 406.1→263.0 for cabotegravir and m/z 411.1→268.0 for this compound [2]. The collision energy should be optimized for each transition, typically ranging from 20-35 eV. The use of these specific transitions minimizes interference and enhances assay specificity in complex biological matrices.

Table 2: Optimized MS/MS Parameters for Cabotegravir and this compound Analysis

Parameter Cabotegravir This compound
Precursor Ion (m/z) 406.1 411.1
Product Ion (m/z) 263.0 268.0
Ionization Mode ESI+ ESI+
Dwell Time (ms) 100-200 100-200
Collision Energy (eV) 25-30 25-30
Capillary Voltage (kV) 3.5-4.0 3.5-4.0
Source Temperature (°C) 150-350 150-350
Desolvation Temperature (°C) 300-500 300-500
Cone Voltage (V) 30-50 30-50
Sample Preparation Workflow

The sample preparation protocol is critical for achieving accurate and reproducible quantification of cabotegravir in biological matrices. The process begins with the aliquot collection of 100 μL of sample (blood, plasma, or other biofluid) into a 1.5-2.0 mL microcentrifuge tube. A working solution of this compound internal standard is prepared in acetonitrile at a concentration of 1000 ng/mL, and 100 μL of this solution is added to each sample [2]. The samples are then vigorously vortexed for 60 seconds to ensure complete protein precipitation and analyte extraction, followed by centrifugation at 14,000-16,000 × g for 5-10 minutes to pellet the precipitated proteins. The supernatant is carefully transferred to autosampler vials or directly applied to paper spray substrates for analysis.

For alternative extraction methods, liquid-liquid extraction can be employed using hexane/ethyl acetate (1:1, v/v) with 0.1% ammonium acetate. This approach is particularly useful when analyzing multiple analytes with different physicochemical properties or when reduced matrix effects are desired. The extraction efficiency for both cabotegravir and this compound should be determined during method validation, with typical values exceeding 85%. The internal standard should be added before the first extraction step to correct for any variability in recovery throughout the process. This comprehensive sample preparation workflow ensures optimal sample clean-up while maintaining the integrity of both the analyte and internal standard for accurate quantification.

G Start Start Sample Preparation Aliquot Aliquot 100 µL Sample Start->Aliquot AddIS Add 100 µL this compound IS Solution (1000 ng/mL) Aliquot->AddIS Vortex Vortex for 60 Seconds AddIS->Vortex Centrifuge Centrifuge at 14,000 × g for 5-10 Minutes Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze Proceed to Analysis Transfer->Analyze

Experimental Protocol for Quantitative Analysis

Paper Spray Mass Spectrometry with Miniature Instrumentation

Paper spray ionization coupled with miniature mass spectrometers represents an innovative approach for point-of-care therapeutic drug monitoring of cabotegravir. This methodology enables rapid quantification with minimal sample preparation, making it suitable for clinical settings where timely results are critical. The protocol begins with the preparation of a paper substrate by cutting filter paper (Whatman Grade 1 or similar) into isosceles triangles with a base of approximately 5-10 mm and height of 10-15 mm. The paper triangle is then secured to a custom-made holder using a copper clip that also serves as the electrical connection for voltage application [2]. For analysis, 10 μL of the processed sample supernatant is applied to the paper substrate near the base and allowed to partially dry (approximately 30-60 seconds).

The analysis is performed by applying 20-30 μL of spray solvent (typically acetonitrile:water with 0.1% formic acid, 9:1 v/v) to the paper substrate, followed immediately by the application of a high voltage (3.0-4.5 kV) to initiate the paper spray. The miniature mass spectrometer (such as the Mini-12) is operated with a discontinuous atmospheric pressure interface (DAPI) with the valve opening for 14 ms to introduce ions, raising the pressure in the ion trap to 10^(-1) Torr [2]. After a 700 ms pump-down period to decrease pressure to 10^(-3) Torr, precursor ions are isolated using stored waveform inverse Fourier transform (SWIFT) with isolation windows of 3 m/z units. Collision-induced dissociation is performed with excitation frequencies of 150 kHz for cabotegravir and 148 kHz for this compound, applied for 60 ms followed by an 800 ms delay before mass analysis.

Data Processing and Quantification Methods

Quantitative analysis relies on establishing a robust calibration curve using the ratio of analyte peak area to internal standard peak area against known concentrations. The calibration standards for cabotegravir should span the clinically relevant range, typically from 250-2000 ng/mL for cabotegravir, with quality control samples at multiple levels (e.g., 900 and 1300 ng/mL) [2]. The linear regression model with 1/x or 1/x² weighting typically provides the best fit for the concentration-response relationship. The acceptance criteria for the calibration curve usually include a correlation coefficient (r) ≥0.99, and back-calculated standard concentrations within ±15% of nominal values (±20% at the lower limit of quantification).

Data processing begins with spectral smoothing using a Savitzky-Golay filter to reduce noise while maintaining peak shape integrity. The spectra are then normalized using the Standard Normal Variate method to correct for baseline variations and matrix effects [2]. Peak areas for cabotegravir (m/z 406→263) and this compound (m/z 411→268) are integrated, and their ratios are calculated. The lower limit of quantification (LLOQ) for cabotegravir using this method is established at 750 ng/mL with a % relative standard deviation (RSD) of <15% [2]. For each batch of samples, quality control samples at low, medium, and high concentrations should be analyzed in duplicate, with at least 67% meeting acceptance criteria of ±15% of nominal values to ensure batch validity.

G Start Start Data Analysis Smooth Spectral Smoothing (Savitzky-Golay Filter) Start->Smooth Normalize Normalize Spectra (Standard Normal Variate) Smooth->Normalize Integrate Integrate Peak Areas Analyte & Internal Standard Normalize->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Calibration Generate Calibration Curve Calculate->Calibration Quantify Quantify Unknown Samples Calibration->Quantify

Applications in Pharmacokinetic Studies

Therapeutic Drug Monitoring and Pharmacokinetic Assessment

The implementation of this compound in bioanalytical assays enables precise therapeutic drug monitoring (TDM) for patients receiving long-acting cabotegravir formulations. Clinical studies have established target concentrations for HIV pre-exposure prophylaxis (PrEP), with the protein-adjusted 90% inhibitory concentration (PA-IC90) set at 0.664 μg/mL (4× PA-IC90) and 1.33 μg/mL (8× PA-IC90) [3]. Monitoring trough concentrations (Cτ) is particularly important as it ensures maintenance of protective levels throughout the dosing interval. Pharmacokinetic data demonstrate that long-acting cabotegravir injections achieve sustained concentrations above these targets, with observed Cτ values similar regardless of whether an oral lead-in phase is implemented [4].

Pharmacokinetic modeling using cabotegravir concentration data has informed optimized dosing strategies. Physiologically based pharmacokinetic (PBPK) models incorporating data quantified using this compound as an internal standard have been developed to simulate cabotegravir exposure profiles across diverse populations [3]. These models predict that 300 mg, 150 mg, and 75 mg once-weekly microarray patch (MAP) administrations can sustain plasma concentrations >4× PA-IC90, with the 300 mg and 150 mg regimens achieving concentrations >8× PA-IC90 [3]. Such modeling approaches are invaluable for guiding dose selection and administration frequency without requiring extensive clinical trials in every specific population.

Clinical Trial Support and Special Population Studies

This compound-based analytical methods have been instrumental in generating pharmacokinetic data for large-scale clinical trials evaluating long-acting cabotegravir formulations. The HPTN 083 trial demonstrated the superiority of long-acting cabotegravir over daily oral tenofovir disoproxil fumarate plus emtricitabine for HIV prevention in cisgender men and transgender women who have sex with men, with updated HIV incidence rates of 0.41 per 100 person-years for cabotegravir versus 1.29 per 100 person-years for oral PrEP [5]. The HPTN 084 trial showed similar efficacy in women. These groundbreaking findings were supported by reliable concentration data obtained using this compound as an internal standard.

Pregnancy pharmacokinetics represent a particularly challenging area of study due to physiological changes that can alter drug disposition. A recent review of pharmacokinetic data describing long-acting injectable cabotegravir during pregnancy concluded that available data demonstrate no clinically significant change in cabotegravir pharmacokinetics, supporting its use for PrEP in pregnant individuals [6]. However, the same review noted that available data for rilpivirine (a common partner drug in HIV treatment) demonstrate lower concentrations during pregnancy, highlighting the importance of population-specific pharmacokinetic assessment. The reliability of these comparative assessments depends heavily on the consistency of bioanalytical methods employing appropriate internal standards like this compound.

Method Validation and Quality Assurance

Comprehensive Assay Validation Parameters

Bioanalytical method validation employing this compound as an internal standard must demonstrate specificity, sensitivity, accuracy, precision, and stability following regulatory guidelines. Specificity is established by analyzing at least six independent sources of blank matrix to demonstrate the absence of interfering peaks at the retention times of both cabotegravir and this compound. Linearity and range are determined using a minimum of six non-zero calibration standards analyzed in duplicate across three separate runs, with correlation coefficients (r) ≥0.99 and residuals within ±15% [2]. The lower limit of quantification (LLOQ) should demonstrate a signal-to-noise ratio ≥5, precision ≤20% CV, and accuracy within ±20% of nominal value.

Precision and accuracy are assessed using quality control samples at four concentrations (LLOQ, low, medium, and high) with at least five replicates each across three different runs. Intra-run precision should not exceed 15% CV, and inter-run precision should not exceed 15% CV, with accuracy within ±15% of nominal values for all concentrations except LLOQ (±20%). Stability evaluations must include bench-top stability (at room temperature for at least one processing cycle), processed sample stability in the autosampler (for the duration of the analytical run), freeze-thaw stability (through at least three cycles), and long-term storage stability at the intended storage temperature [2]. The inclusion of this compound in all stability samples allows for correction of any analyte degradation during these evaluations.

Troubleshooting and Technical Considerations

Several technical challenges may arise during method development and routine application. Ion suppression or enhancement caused by co-eluting matrix components can significantly impact assay accuracy and precision. To address this, the extraction method should be optimized for efficient sample clean-up, and the chromatographic conditions should be adjusted to separate the analytes from regions of high ion suppression. The use of this compound as an internal standard corrects for consistent ion suppression effects but cannot compensate for differential suppression between analyte and internal standard, making chromatographic separation from suppression regions critical.

Carryover assessment is particularly important when analyzing samples with high concentration ranges, as cabotegravir concentrations in patients receiving long-acting formulations can vary substantially. Injection of blank samples immediately after the upper limit of quantification (ULOQ) standard should demonstrate peak areas ≤20% of the LLOQ for cabotegravir and ≤5% for this compound. If significant carryover is detected, the autosampler wash solvent composition and wash volume should be optimized—typically employing a stronger solvent in the wash cycle such as 50:50 methanol:isopropanol with 0.1% formic acid. Regular system suitability testing should be performed at the beginning of each analytical run to verify instrument performance before sample analysis.

Conclusion

This compound serves as an essential tool in the bioanalytical toolkit for supporting pharmacokinetic studies of cabotegravir formulations. Its implementation as a stable isotope-labeled internal standard significantly enhances the reliability, precision, and accuracy of quantitative methods across diverse analytical platforms—from conventional LC-MS/MS systems to innovative point-of-care paper spray mass spectrometry. The methodologies detailed in these application notes provide researchers with robust protocols for generating high-quality concentration data that directly informs clinical decision-making and dosing strategy optimization.

The continued advancement of cabotegravir-based long-acting prevention and treatment strategies for HIV will increasingly depend on precise therapeutic drug monitoring and population-specific pharmacokinetic assessment. The application of this compound in supporting these studies ensures that researchers and clinicians can confidently interpret concentration data, ultimately contributing to more effective HIV prevention and treatment paradigms. As novel cabotegravir formulations and delivery systems continue to emerge—including microarray patches and other extended-release technologies—the role of reliable bioanalytical methods employing this compound will remain fundamentally important to their successful development and implementation.

References

Comprehensive Application Notes and Protocols for Cabotegravir-d5 in Bioanalytical Assay Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cabotegravir-d5 in Bioanalytical Applications

This compound is a stable isotope-labeled internal standard specifically designed for the precise quantification of cabotegravir, an integrase strand transfer inhibitor used in long-acting antiretroviral therapy for HIV treatment and prevention. This deuterated analog contains five deuterium atoms, providing nearly identical chemical properties to native cabotegravir while being distinguishable by mass spectrometry. The implementation of this compound in bioanalytical methods ensures accurate quantification by accounting for variability in sample preparation, matrix effects, and instrument performance, ultimately leading to reliable therapeutic drug monitoring and pharmacokinetic data.

The critical role of this compound has become increasingly important with the growing adoption of long-acting cabotegravir formulations, which require precise drug monitoring to ensure therapeutic concentrations are maintained between injections. These long-acting formulations represent a significant advancement in HIV management by reducing dosing frequency from daily oral regimens to monthly or bimonthly injections, thereby addressing adherence challenges. However, this approach introduces new complexities in pharmacokinetic monitoring due to inter-individual variability in drug concentrations, making robust bioanalytical methods essential for optimal clinical management [1].

Structural Characteristics and Physicochemical Properties

This compound is specifically engineered to maintain structural homology with native cabotegravir while incorporating five deuterium atoms at strategic positions that do not alter its chemical behavior but provide mass differentiation for analytical purposes. The molecular weight of this compound is approximately 411.03 g/mol, compared to 406.01 g/mol for native cabotegravir, creating a 5 Da mass difference that is easily distinguishable by mass spectrometry. This mass difference typically occurs in stable parts of the molecule that are not involved in major metabolic pathways, ensuring that the internal standard experiences similar extraction efficiency and matrix effects as the analyte of interest [2].

The primary mechanism for monitoring this compound in mass spectrometry involves the transition from precursor ion m/z 411.03 to product ion m/z 267.96, which corresponds to the cleaved fragment of the molecule after collision-induced dissociation. This transition is selected to provide specific detection while maintaining a consistent fragmentation pattern with the native drug. The collision energy optimized for this transition is typically 24 eV, though minor adjustments may be required based on specific instrument configurations [2]. The structural integrity and isotopic purity of this compound are critical parameters that must be verified during method validation to ensure accurate quantification without interference from the native compound.

UPLC-MS/MS Method for Plasma Analysis

Materials and Reagents
  • Analytes and Internal Standards: Cabotegravir (analyte) and this compound (internal standard) reference standards should be obtained from certified suppliers with documented purity and isotopic enrichment. This compound should have isotopic purity ≥95% and chemical purity ≥90% [2].
  • Solvents and Buffers: Optima LC-MS grade water, methanol, and acetonitrile; formic acid (98% purity) for mobile phase modification; dimethyl sulfoxide for stock solution preparation [2].
  • Biological Matrix: Drug-free human plasma containing K2EDTA as anticoagulant. Blank plasma should be screened to ensure absence of interfering substances at the retention times of cabotegravir and this compound [3].
  • Equipment: UPLC system with binary pump and autosampler capable of maintaining samples at 10°C; tandem mass spectrometer with electrospray ionization source; analytical balance with 0.01 mg sensitivity; pH meter; vortex mixer; centrifuge capable of ≥15,000 × g [3].
Sample Preparation Protocol
  • Thaw and Mix: Frozen plasma samples should be thawed at room temperature and vortexed thoroughly to ensure homogeneity.
  • Aliquot: Transfer 50 μL of calibrators, quality controls, or study samples into appropriately labeled microcentrifuge tubes.
  • Add Internal Standard: Add 25 μL of this compound working solution in methanol (typically 100 ng/mL) to all samples except double blanks.
  • Protein Precipitation: Add 200 μL of ice-cold methanol to all tubes, vortex vigorously for 60 seconds, and centrifuge at 15,000 × g for 10 minutes at 4°C.
  • Transfer and Inject: Carefully transfer 150 μL of the clear supernatant to autosampler vials with inserts for UPLC-MS/MS analysis [2].

Table 1: UPLC-MS/MS Instrument Parameters for Cabotegravir and this compound Analysis

Parameter Setting Parameter Setting
Column Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm) Ionization Mode Positive ESI
Guard Column CORTECS T3 Vanguard (2.1 × 5 mm) Spray Voltage 3.0 kV
Column Temperature 55°C Vaporizer Temperature 350°C
Mobile Phase A 0.1% Formic acid in water Sheath Gas 50 arb
Mobile Phase B Acetonitrile Auxiliary Gas 10 arb
Flow Rate 0.300 mL/min Capillary Temperature 350°C
Chromatographic Gradient Program

The separation employs a gradient elution with a total run time of 7.5 minutes. The initial conditions are 97% mobile phase A and 3% mobile phase B, held for 1.0 minute. From 1.0 to 1.5 minutes, a linear gradient transitions to 80% A, followed by a further decrease to 15% A from 1.5 to 4.0 minutes. The mobile phase composition then increases to 50% A from 4.0 to 5.0 minutes before returning to initial conditions (97% A) from 5.0 to 7.0 minutes. The system equilibrates at initial conditions from 7.0 to 7.5 minutes before the next injection [2].

Mass Spectrometric Detection

Table 2: MS/MS Parameters for Cabotegravir and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min)
Cabotegravir 406.01 126.88 34.0 3.63
This compound 411.03 267.96 24.0 3.62

Mass spectrometric detection should be performed using selected reaction monitoring (SRM) with the transitions detailed in Table 2. The quadrupoles should be operated with peak width settings of 0.7 m/z for Q1 and 1.2 m/z for Q3. Optimal collision gas pressure is typically 1.5 mTorr. Detection parameters should be optimized for each specific instrument to maximize signal-to-noise ratios while maintaining adequate peak shape and separation [2].

Dried Blood Spot (DBS) Method with this compound

Sample Collection and Processing

The DBS method provides a minimally invasive alternative to venipuncture, facilitating sample collection in resource-limited settings or for remote monitoring. The procedure involves:

  • Spotting: Collect 25 μL of whole blood via fingerstick or venipuncture and spot onto Whatman 903 Protein Saver Cards.
  • Drying: Allow spots to dry completely at ambient temperature for a minimum of 2 hours.
  • Storage: Place dried cards in sealed plastic bags with desiccant and humidity indicator until analysis.
  • Extraction: Punch a 3 mm disc from the center of each DBS and transfer to a 96-well plate.
  • Add Internal Standard: Add 25 μL of this compound working solution (50 ng/mL in methanol) to each sample.
  • Extract Analytes: Add 500 μL of methanol to each well and shake for 30 minutes.
  • Evaporate and Reconstitute: Transfer 450 μL of extract to a new plate, evaporate to dryness under nitrogen at 40°C, and reconstitute in 200 μL of 1 mg/mL EDTA solution [4].
Conversion Factors for Plasma Equivalents

A critical consideration in DBS analysis is the conversion of whole blood concentrations to plasma equivalents. Studies have established that DBS measurements for cabotegravir are approximately 54.0% lower than paired plasma samples, while rilpivirine measurements are 14.1% lower. Therefore, derived conversion factors of 1.79 for cabotegravir and 1.16 for rilpivirine should be applied to DBS measurements to estimate plasma concentrations. Application of these conversion factors has demonstrated excellent agreement with actual plasma measurements, with mean biases of 2.2% for cabotegravir and 0.6% for rilpivirine [4].

Paper Spray Mass Spectrometry for Point-of-Care Testing

For rapid monitoring in clinical settings, a paper spray mass spectrometry method has been developed using this compound as internal standard. This approach enables quantitative analysis in less than 4 minutes with minimal sample preparation:

  • Sample Preparation: Mix 100 μL of whole blood with 100 μL of this compound solution (1000 ng/mL in acetonitrile) in a 1.5 mL microcentrifuge tube.
  • Protein Precipitation: Vortex vigorously for 60 seconds and centrifuge at 10,000 × g for 2 minutes.
  • Spotting: Apply 10 μL of the clear supernatant to the tip of a triangular filter paper (Whatman Grade 1) secured with a copper clip.
  • Ionization: Apply 50 μL of methanol:water (9:1) with 0.1% formic acid as spray solvent, then apply 4.5 kV to initiate paper spray ionization.
  • Mass Analysis: Perform tandem mass spectrometry using a miniature mass spectrometer (Mini-12) with the transition m/z 411.03→267.96 for this compound [5].

This method demonstrates excellent linearity across the clinically relevant concentration range of 250-2000 ng/mL for cabotegravir, with precision values <15% RSD. The limit of quantification for cabotegravir using this method is 750 ng/mL, which is suitable for therapeutic drug monitoring of trough concentrations [5].

Method Validation Parameters

Bioanalytical methods utilizing this compound must undergo comprehensive validation following regulatory guidelines to ensure data reliability. Key validation parameters include:

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Design Acceptance Criteria
Accuracy and Precision Within-run and between-run analysis of QC samples at LLOQ, low, mid, and high concentrations Within ±15% of nominal values (±20% at LLOQ); CV ≤15% (≤20% at LLOQ)
Linearity Calibration curves spanning 25-20,000 ng/mL for DBS or 0.05-10.0 mg/L for plasma Correlation coefficient (r) ≥0.99
Selectivity Analysis of blank matrix from at least six different sources Response <20% of LLOQ for analyte and <5% for IS
Matrix Effect Post-column infusion and post-extraction addition experiments Matrix factor CV ≤15%
Recovery Comparison of extracted samples to unextracted standards Consistent and reproducible recovery (>70%)
Stability Evaluation of bench-top, processed, freeze-thaw, and long-term stability Within ±15% of nominal values
Specific Validation Considerations for this compound
  • Stability-Indicating Properties: The method should effectively separate and accurately quantify cabotegravir in the presence of its degradation products. Forced degradation studies indicate that cabotegravir is susceptible to hydrolysis, oxidation, and photodegradation, but this compound maintains stability under these conditions [6].
  • Light Sensitivity: Both cabotegravir and rilpivirine demonstrate photosensitivity, requiring light-protected handling throughout sample collection, processing, and analysis. Samples should be collected in amber tubes or wrapped in aluminum foil to prevent light-induced degradation [3].
  • Carryover Assessment: Given the wide calibration range, carryover should be evaluated by injecting blank samples after the upper limit of quantification. Carryover should not exceed 20% of the LLOQ for cabotegravir and 5% for the internal standard [2].

Experimental Workflow Visualization

G cluster_sample_prep Sample Preparation Details start Start Method Development standard_prep Standard Preparation • Prepare cabotegravir stock solutions • Prepare this compound IS solution • Spike calibration standards start->standard_prep sample_prep Sample Preparation • Aliquot 50 μL plasma • Add this compound IS • Protein precipitation with methanol standard_prep->sample_prep uplc_ms UPLC-MS/MS Analysis • Inject 10 μL extract • Gradient elution (7.5 min) • MS/MS detection (SRM mode) sample_prep->uplc_ms aliquot Aliquot 50 μL plasma data_processing Data Processing • Peak area integration • Calculate cabotegravir/IS ratio • Regression from calibration curve uplc_ms->data_processing method_validation Method Validation • Accuracy and precision • Selectivity and matrix effects • Stability assessment data_processing->method_validation end Validated Method method_validation->end add_is Add 25 μL this compound IS aliquot->add_is ppt Add 200 μL methanol Vortex 60 sec add_is->ppt centrifuge Centrifuge 15,000 × g 10 min at 4°C ppt->centrifuge transfer Transfer 150 μL supernatant to vial centrifuge->transfer

Figure 1: Comprehensive Workflow for Bioanalytical Method Development Using this compound

Regulatory Considerations and Clinical Implementation

Methods utilizing this compound must comply with regulatory guidelines for bioanalytical method validation as outlined by the FDA and EMA. Key considerations include:

  • Documentation: Complete records of reference standard characterization, including certificate of analysis for this compound documenting isotopic purity and chemical purity.
  • Cross-Validation: When implementing multiple analytical methods (e.g., plasma and DBS), cross-validation experiments should demonstrate comparable performance between methods.
  • Clinical Cutoffs: Establish clinically relevant decision points, particularly the protein-adjusted IC90 (0.166 μg/mL) for cabotegravir, which serves as the primary benchmark for therapeutic efficacy [4].

Implementation of this compound-based methods in clinical practice requires consideration of the pharmacokinetic variability observed with long-acting formulations. Clinical studies have demonstrated substantial inter-individual variability in cabotegravir concentrations, with some patients showing levels in the lowest quartile associated with virologic failure. Therapeutic drug monitoring using validated methods with this compound enables identification of these at-risk patients for intervention [1].

Troubleshooting and Technical Notes

  • Ion Suppression: If ion suppression is observed, particularly in the DBS method, modify the extraction protocol or chromatographic separation to shift the retention time away from matrix interference regions.
  • Carryover: Significant carryover in the UPLC system may require implementation of an extended wash step with strong solvent (e.g., 90% acetonitrile) between injections.
  • Internal Standard Response: A consistently low response for this compound may indicate degradation of the internal standard solution, necessitating preparation of fresh stock solution.
  • Column Performance: Retention time shifts or peak broadening may indicate column degradation, particularly when using mobile phases containing 0.1% formic acid. Regular column cleaning and replacement is recommended.

Conclusion

This compound serves as an essential tool for the accurate quantification of cabotegravir in biological matrices, supporting both therapeutic drug monitoring and pharmacokinetic studies. The methodologies detailed in these application notes provide robust frameworks for implementation in regulated bioanalytical laboratories. The validation data demonstrates that methods incorporating this compound meet all regulatory requirements for precision, accuracy, and reliability, making them suitable for clinical decision-making and drug development programs. As long-acting antiretroviral therapies continue to evolve, the role of robust bioanalytical methods with stable isotope-labeled internal standards like this compound will remain crucial for optimizing patient outcomes in HIV treatment and prevention.

References

Core Methodologies for Plasma Protein Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary techniques used to determine plasma protein binding, which would be applicable in characterizing Cabotegravir-d5 [1] [2].

Method Principle Key Applications Considerations
Equilibrium Dialysis [1] [2] Uses a semi-permeable membrane to separate free (unbound) and protein-bound drug fractions until equilibrium is reached. Considered the "gold standard"; suitable for a wide range of compounds. Physical simplicity, low cost, high accuracy [3]. May require long incubation times.
Ultrafiltration [1] [2] Uses a centrifugal force to pass unbound drug molecules through a membrane with a specific molecular weight cutoff, retaining larger protein-bound complexes. Rapid separation; ideal for high-throughput screening in the discovery phase [1]. Potential for nonspecific binding to the membrane; concentration of the protein solution may occur.
Ultracentrifugation [1] [2] Uses extremely high-speed centrifugation (often >100,000 g) to separate free drug from protein-bound drug in the absence of a membrane. Ideal for compounds with issues like nonspecific binding to dialysis membranes or filters [2]. Requires specialized, expensive equipment; the process can be time-consuming.
Other Technologies (e.g., Gel Filtration Chromatography, Surface Plasmon Resonance) [3] Separation based on size or real-time analysis of biomolecular interactions. Provides additional options for specific research needs. May be less common for routine plasma protein binding studies.

Generalized Experimental Protocol for Equilibrium Dialysis

The following workflow outlines the key steps for conducting a plasma protein binding assay using the equilibrium dialysis method, which is widely regarded as the benchmark technique [1] [2]. This provides a template that can be adapted for this compound.

start Start Assay step1 1. Sample Preparation start->step1 sub1 Spike compound into plasma matrix and incubate step1->sub1 step2 2. Dialysis Setup sub1->step2 sub2 Load sample into donor chamber and buffer into receiver chamber step2->sub2 step3 3. Equilibrium Dialysis sub2->step3 sub3 Incubate device at 37°C with agitation step3->sub3 step4 4. Post-Incubation Analysis sub3->step4 sub4 Analyze concentrations in both chambers via LC-MS/MS step4->sub4 step5 5. Data Calculation sub4->step5 sub5 Calculate fraction unbound (fu) and fraction bound (fb) step5->sub5 end End sub5->end

Workflow Steps:

  • Sample Preparation: The test compound (e.g., this compound) is spiked into the chosen plasma or serum matrix (e.g., human, rat, dog) at one or more physiologically relevant concentrations and incubated for a prescribed period [1].
  • Dialysis Setup: The spiked plasma is loaded into one chamber (donor) of an equilibrium dialysis device. A suitable buffer is loaded into the adjacent chamber (receiver). The two chambers are separated by a semi-permeable membrane that allows only the free drug to pass through [2].
  • Equilibrium Dialysis: The sealed dialysis device is incubated at 37°C with gentle agitation for a specified time (often several hours to overnight) to allow the free drug to equilibrate across the membrane [1] [2].
  • Post-Incubation Analysis: After incubation, samples are taken from both the donor and receiver chambers. The concentration of the drug in these samples is quantified, typically using a sensitive analytical technique like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) [1].
  • Data Calculation: The fraction unbound (f_u) and fraction bound (f_b) are calculated using the formula:
    • f_u = [Drug]{receiver} / [Drug]{donor}
    • f_b = 1 - f_u

Recommendations for Protocol Development

Since specific data for this compound is not available, here are suggestions for progressing your research:

  • Leverage Existing Data for Cabotegravir: The pharmacokinetics and protein binding behavior of non-deuterated Cabotegravir are well-studied [4]. This data serves as a critical reference point. Any significant deviations observed with the -d5 variant can be attributed to the deuterium modification's isotopic effect.
  • Engage a Specialized CRO: For generating experimental data, consider partnering with a Contract Research Organization (CRO) that has extensive experience in ADME (Absorption, Distribution, Metabolism, and Excretion) studies and protein binding assays [1] [2]. They can provide a validated, submission-ready protocol tailored to your specific compound.
  • Focus on Key Parameters: When designing your assay, pay close attention to:
    • Stability: Ensure the compound remains stable in the plasma matrix under incubation conditions [1].
    • Non-Specific Binding: Test if the drug adsorbs to the apparatus (membranes, chambers), which can skew results [1].
    • Volume Shift: Monitor for any potential shift of liquid from the buffer chamber to the plasma chamber, which could dilute the free drug concentration.

References

Cabotegravir-d5: Properties and Analytical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties: Cabotegravir-d5 is synthesized by replacing five hydrogen atoms in the Cabotegravir molecule with five deuterium atoms (^2H) or D). The molecular formula is (C_{19}H_{12}D_5F_2N_3O_5), with a molecular weight of 410.38–410.39 g/mol [1] [2] [3]. It typically appears as a white to off-white solid powder and is soluble in DMSO and methanol [3] [4].

Primary Analytical Application The core application of this compound is to serve as an Internal Standard (IS) in LC-MS/MS bioanalysis. Using a stable isotope-labeled internal standard like this compound corrects for variability in sample preparation and ionization efficiency, ensuring accurate and reliable quantification [5].

The table below summarizes its role in recent analytical research:

Application Context Role of this compound Analytical Technique Key Outcome
Quantification of Cabotegravir in rat plasma [6] Internal Standard LC-MS/MS Enabled a sensitive, validated method with a wide linear range (0.05–1000 µg/mL).
Point-of-care assay for CAB and RPV in whole blood [5] Internal Standard Paper spray ionization miniature mass spectrometry Achieved a limit of quantification (LoQ) of 750 ng/mL for CAB; allowed rapid analysis (<4 minutes).

Detailed Protocol: Quantitative Analysis of Cabotegravir in Whole Blood

This protocol is adapted from a study that used this compound for the quantitative analysis of Cabotegravir and Rilpivirine in whole blood using a miniature mass spectrometer [5].

Workflow Overview

The experimental workflow for the quantitative analysis is summarized in the diagram below:

G Start Start: Collect Whole Blood Sample Prep Prepare Internal Standard Solution (this compound in acetonitrile) Start->Prep Extract Protein Precipitation & Extraction Prep->Extract Deposit Deposit Supernatant on Filter Paper Extract->Deposit Ionize Paper Spray Ionization Deposit->Ionize Analyze Tandem Mass Spectrometry (MS/MS) Analysis Ionize->Analyze Quantify Data Analysis & Quantification Analyze->Quantify

Materials and Reagents
  • Analytes and IS: Cabotegravir, this compound (purity >95%) [5] [4].
  • Biological Matrix: Fresh human whole blood with K₂EDTA as an anticoagulant.
  • Solvents: Acetonitrile, water (LC-MS grade).
  • Supplies: Filter paper (e.g., Whatman Grade 1), 1.5 mL Eppendorf tubes, pipettes.
  • Instrumentation: A mass spectrometer capable of MS/MS analysis. The original study used a custom-built Mini-12 miniature mass spectrometer [5].
Step-by-Step Procedure
  • Calibrator and Quality Control (QC) Preparation:

    • Prepare separate stock solutions of Cabotegravir and this compound in acetonitrile/water (9:1, v/v).
    • Serially dilute the Cabotegravir stock solution to create calibration standards (e.g., 250 to 2000 ng/mL) and QC samples in blank whole blood.
    • Prepare the internal standard working solution (1000 ng/mL of this compound in acetonitrile) [5].
  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of the blood sample (calibrator, QC, or unknown) into a 1.5 mL Eppendorf tube.
    • Add 100 µL of the internal standard working solution (this compound) to the tube.
    • Vigorously shake the mixture for one minute to ensure thorough mixing and protein precipitation.
    • Centrifuge the tube to separate the precipitate, leaving a clear supernatant [5].
  • Paper Spray Setup:

    • Cut a piece of filter paper into a triangle.
    • Secure the base of the paper triangle with a copper clip, which will also serve as the high-voltage contact.
    • Pipette 10 µL of the clear supernatant onto the base of the paper triangle [5].
  • Mass Spectrometric Analysis:

    • Apply a solvent and a high voltage to the paper triangle to initiate paper spray ionization.
    • The instrument method should include:
      • Precursor Ion Selection: Isolate the protonated molecules ([M+H]^+) of Cabotegravir (m/z 406) and this compound (m/z 411).
      • Fragmentation: Use Collision-Induced Dissociation (CID) to generate characteristic product ions.
      • Detection: Monitor specific product ion transitions for Cabotegravir and its internal standard [5].
  • Data Analysis:

    • Integrate the peak areas for Cabotegravir and this compound from the MRM chromatograms.
    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators.
    • Use the linear regression equation from the calibration curve to back-calculate the concentration of Cabotegravir in unknown and QC samples.

Key Considerations for Researchers

  • Stability and Storage: this compound should be stored at 2–8 °C [4]. Always refer to the manufacturer's Material Safety Data Sheet (MSDS) for complete handling, stability, and hazard information [1].
  • Metabolic Pathway Consideration: While this compound itself is used as an internal standard, understanding the metabolism of the parent drug is crucial. Cabotegravir is primarily metabolized by UDP-glucuronosyltransferase (UGT) 1A1 to a glucuronide metabolite [7]. This is a key consideration for drug-drug interaction studies.
  • Assay Performance: The described method using this compound has been shown to be precise and accurate, with intra- and inter-day precision and accuracy results within 15%, acceptable per FDA guidelines [6].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or considerations, please feel free to ask.

References

Comprehensive Application Notes and Protocols for Cabotegravir-d5 Extraction Recovery Optimization in Antiretroviral Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cabotegravir-d5 and Its Analytical Significance

This compound is a deuterium-labeled internal standard specifically designed for the quantitative analysis of cabotegravir, a prominent long-acting HIV integrase strand transfer inhibitor used in both treatment and pre-exposure prophylaxis (PrEP). The incorporation of five deuterium atoms into the cabotegravir molecular structure creates a physicochemical analog that behaves almost identically to the native compound during sample preparation and analysis, yet is distinguishable via mass spectrometry due to its 5 Da higher molecular mass. This characteristic makes this compound exceptionally valuable for bioanalytical method development, particularly in monitoring extraction efficiency, accounting for procedural losses, and compensating for matrix effects and ionization variability in LC-MS/MS systems.

The critical importance of reliable cabotegravir quantification has substantially increased with the growing clinical adoption of long-acting antiretroviral formulations. Recent implementation studies have demonstrated remarkable effectiveness of cabotegravir-based regimens, with zero HIV acquisitions reported in large-scale trials and high persistence rates among users [1]. These clinical advances necessitate robust bioanalytical methods capable of supporting therapeutic drug monitoring, adherence assessment, and pharmacokinetic studies across diverse matrices including plasma, tissues, and other biological specimens. The optimization of this compound extraction recovery directly impacts the reliability of these measurements, ultimately influencing clinical decision-making and patient outcomes in HIV management.

Materials and Reagents

Chemical Standards and Reference Materials
  • This compound (Cayman Chemical, Ann Arbor, MI, USA) as the primary internal standard [2] [3]
  • Native cabotegravir reference standard for calibration curves (Cayman Chemical) [2]
  • Deuterated internal standards for additional antiretrovirals when implementing multiplexed panels (e.g., dolutegravir-d5, raltegravir-d4) [2]
Solvents and Consumables
  • Acetonitrile (Optima LC-MS grade, Fisher Scientific) for protein precipitation and mobile phase [2] [3]
  • Methanol (Optima LC-MS grade, Fisher Scientific) for stock solution preparation and dilution [3]
  • Water (Optima LC-MS grade, Fisher Scientific) for mobile phase and reconstitution [2]
  • Formic acid (LC-MS grade, 98%, Fisher Scientific) for mobile phase modification [2]
  • Dimethyl sulfoxide (DMSO) for preparation of stock standard solutions [3]
Equipment and Instrumentation
  • Benchtop tissue homogenizer (Fisher Scientific) for tissue sample preparation [3]
  • Centrifuge capable of maintaining 10,000 × g for 10 minutes [3]
  • Nitrogen evaporation system maintained at 45°C for sample concentration [3]
  • Vortex mixer for adequate sample mixing [3]
  • Ultra-performance liquid chromatography system (Waters Acquity UPLC I-class) [2] [3]
  • Mass spectrometer (Thermo Scientific TSQ Quantis Plus) with HESI ion source [2] [3]

Sample Preparation and Extraction Protocol

Protein Precipitation Extraction Procedure

The optimized extraction protocol for this compound from biological matrices employs protein precipitation as the primary cleanup technique, providing excellent recovery while maintaining methodological simplicity and high throughput capability. The procedure has been validated for both plasma and tissue homogenates, demonstrating consistent performance across matrices [2] [3].

Table 1: Step-by-Step Protein Precipitation Protocol

Step Parameter Specification Purpose
1 Sample Volume 50-500 μL plasma or tissue homogenate Provides consistent matrix volume
2 Internal Standard Addition 40 ng/mL this compound in acetonitrile Normalizes for variability
3 Precipitation Solvent Volume 1000 μL (2:1 to 20:1 solvent:sample ratio) Ensures complete protein precipitation
4 Vortexing 30-60 seconds Thoroughly mixes samples
5 Centrifugation 10 minutes at 10,000 × g Pelletizes precipitated proteins
6 Supernatant Transfer 900 μL to clean tubes Maximizes analyte recovery
7 Evaporation 45°C under nitrogen stream Concentrates analytes
8 Reconstitution 150 μL water or initial mobile phase Optimizes for injection compatibility

For tissue samples, an additional preliminary homogenization step is required using 1 mL of 70% methanol in water per approximate 100 mg tissue weight [3]. The homogenization process should be performed on ice to prevent analyte degradation, with multiple short bursts (15-30 seconds) separated by cooling periods to avoid excessive heat generation. The resulting homogenate is then processed following the same protein precipitation protocol outlined in Table 1.

Critical Optimization Parameters for Extraction Recovery

Several parameters significantly impact this compound extraction recovery and require careful optimization during method development:

  • Precipitation Solvent Selection: Acetonitrile demonstrates superior performance for this compound recovery compared to methanol or acetone, providing optimal protein precipitation efficiency while maintaining analytical stability and minimizing matrix effects [2]. The acetonitrile-to-sample ratio of 2:1 (v/v) represents the minimum effective proportion, with higher ratios (up to 20:1) potentially improving recovery for complex matrices.

  • Reconstitution Volume Optimization: The reconstitution volume significantly influences method sensitivity and chromatographic performance. Smaller reconstitution volumes (50-150 μL) enhance sensitivity by pre-concentrating samples but may increase matrix effects. Larger volumes (up to 400 μL) improve compatibility with the chromatographic initial conditions, potentially enhancing peak shape and separation efficiency [2].

  • Internal Standard Concentration: The optimal this compound concentration of 40 ng/mL in the precipitation solvent has been determined through systematic optimization to provide robust signal intensity without detector saturation or unnecessary consumption of reference material [3]. This concentration consistently yields high-quality mass spectrometric data across the validated calibration range.

UPLC-MS/MS Instrumental Conditions

Chromatographic Separation Parameters

The ultra-performance liquid chromatography conditions have been specifically optimized to achieve efficient separation of this compound from its native analog and other antiretroviral compounds while maintaining rapid analysis times compatible with high-throughput laboratory environments.

Table 2: Optimized UPLC Conditions for this compound Analysis

Parameter Specification Rationale
Column Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm) Enhanced retention and separation of polar compounds
Pre-column CORTECS T3 Vanguard (2.1 × 5 mm, 1.6 μm) Column protection and longevity
Temperature 55°C Optimal separation efficiency and backpressure
Mobile Phase A 0.1% formic acid in water Proton donation for improved [M+H]+ formation
Mobile Phase B Acetonitrile Efficient elution with excellent peak shape
Flow Rate 0.300 mL/min Balanced analysis time and resolution
Injection Volume 7.5 μL Optimal sensitivity and column loading
Needle Wash 2-propanol for 5 seconds Prevents carryover between injections
Sample Temperature 10°C Maintains sample integrity during analysis

The gradient program represents a critical optimization parameter for this compound analysis. The validated method employs a multi-step gradient: initial conditions at 97% A (0-1.0 min), linear gradient to 80% A (1.0-1.5 min), further decrease to 15% A (1.5-4.0 min), increase to 50% A (4.0-5.0 min), return to initial conditions (5.0-7.0 min), and re-equilibration at 97% A (7.0-7.5 min) [2]. This profile provides baseline resolution of this compound from potentially interfering matrix components while maintaining a total run time of 7.5 minutes.

Mass Spectrometric Detection Conditions

Mass spectrometric detection employs selected reaction monitoring (SRM) in positive electrospray ionization mode to achieve the requisite sensitivity and specificity for this compound quantification in complex biological matrices.

Table 3: Mass Spectrometer Parameters and SRM Transitions

Parameter Setting Alternative Columns
Ionization Mode Positive HESI
Spray Voltage 3.0 kV
Vaporizer Temperature 350°C
Ion Transfer Capillary Temperature 350°C
Sheath Gas 50 (arbitrary units)
Auxiliary Gas 10 (arbitrary units)
Collision Gas Pressure 1.5 mTorr (argon)
Compound Precursor Ion (m/z) Product Ion (m/z)
This compound 411.03 267.96
Collision Energy 33.7 eV 24.0 eV [2]
RF Lens Voltage 170 V 166 V [2]
Retention Time 3.58-3.63 minutes Matrix-dependent

The mass spectrometer settings should be optimized using direct infusion of this compound reference standard at a concentration of 100 ng/mL in 50:50 mobile phase A:B at a flow rate of 10 μL/min. Source-dependent parameters including gas flows, temperatures, and voltages should be adjusted to maximize the precursor ion signal, while compound-dependent parameters (collision energy, RF lens voltage) require optimization to enhance the formation and transmission of the specific product ion monitored [2] [3].

Method Validation Data

Extraction Recovery and Matrix Effects

The optimized this compound extraction method has been comprehensively validated according to FDA Bioanalytical Method Validation Guidelines, demonstrating excellent performance characteristics across multiple laboratories and matrices [2] [3].

Table 4: Method Validation Performance Characteristics

Validation Parameter Results Acceptance Criteria
Extraction Recovery >85% Consistent and reproducible
Matrix Effects (Matrix Factor) 0.95-1.05 No significant suppression/enhancement
Linear Range 1-250 ng/mL (low), 100-5000 ng/mL (high) R² > 0.99
Lower Limit of Quantification 1 ng/mL (low range), 100 ng/mL (high range) CV <20%, accuracy 80-120%
Intra-day Accuracy 89.7-104.1% 85-115% of nominal
Intra-day Precision CV <15% CV <15% for LLOQ, <20% for others
Inter-day Accuracy 92.3-101.8% 85-115% of nominal
Inter-day Precision CV <15% CV <15% for LLOQ, <20% for others

The extraction recovery exceeding 85% demonstrates the exceptional efficiency of the protein precipitation protocol for this compound, while the minimal matrix effects indicate successful mitigation of ionization suppression or enhancement phenomena. These characteristics ensure reliable quantification across the clinically relevant concentration range for both therapeutic drug monitoring and pharmacokinetic studies [2].

Specificity, Selectivity and Stability

Method specificity has been demonstrated through the analysis of six independent lots of blank matrix (plasma and tissue homogenates) from individual donors, with no significant interfering peaks observed at the retention time of this compound in any lot [2] [3]. The chromatographic resolution between this compound and its native analog exceeds 1.5, ensuring accurate integration and quantification even when analyzing samples with extremely high concentrations of native cabotegravir.

Stability assessments under various storage and processing conditions confirm that this compound remains stable through the entire analytical workflow:

  • Bench-top stability: ≥24 hours at room temperature
  • Processed sample stability: ≥48 hours at 10°C in the autosampler
  • Freeze-thaw stability: ≥3 cycles at -80°C
  • Long-term stability: ≥12 months at -80°C

These stability characteristics support flexible laboratory operations and allow for batched analysis of samples, significantly enhancing analytical throughput and operational efficiency without compromising data quality.

Experimental Workflow and Optimization Strategies

Comprehensive Analytical Workflow

The following diagram illustrates the complete optimized workflow for this compound extraction and analysis, integrating all critical steps from sample preparation to data analysis:

G cluster_prep Sample Preparation Phase cluster_analysis Instrumental Analysis Phase cluster_data Data Analysis Phase SP1 Sample Collection (Plasma/Tissue) SP2 Homogenization (Tissue Samples Only) SP1->SP2 SP3 Internal Standard Addition (this compound) SP2->SP3 SP4 Protein Precipitation with Acetonitrile SP3->SP4 SP5 Vortex & Centrifuge SP4->SP5 SP6 Supernatant Transfer SP5->SP6 SP7 Nitrogen Evaporation at 45°C SP6->SP7 SP8 Reconstitution in Mobile Phase SP7->SP8 IA1 UPLC Separation CORTECS T3 Column SP8->IA1 7.5μL Injection IA2 MS/MS Detection TSQ Quantis Plus IA1->IA2 IA3 SRM Quantification m/z 411.03→267.96 IA2->IA3 DP1 Peak Integration IA3->DP1 Chromatographic Data DP2 Calibration Curve DP1->DP2 DP3 Recovery Calculation DP2->DP3 DP4 Quality Control Assessment DP3->DP4 DP4->SP3 Recovery <85% Adjust IS Concentration DP4->SP4 Matrix Effects Optimize Solvent Ratio DP4->IA1 Poor Resolution Modify Gradient

Diagram 1: Comprehensive Workflow for this compound Extraction and Analysis

Troubleshooting and Optimization Strategies

Despite the robust performance of the optimized method, analysts may encounter specific challenges during implementation. The following strategic approaches address common issues:

  • Low Extraction Recovery: If recovery falls below 85%, systematically evaluate the precipitation solvent volume (increase ratio up to 20:1), mixing efficiency (extend vortexing time), and supernatant transfer completeness (adjust pipetting technique). Additionally, verify the acetonitrile quality and lot consistency, as impurities can significantly impact precipitation efficiency.

  • Matrix Effects: When significant ionization suppression or enhancement is observed (matrix factor outside 0.95-1.05), implement alternative sample cleanup approaches such as liquid-liquid extraction or selective precipitation with different solvents. Additionally, consider chromatographic resolution improvements by modifying the gradient profile or extending the run time to separate analytes from co-eluting matrix components.

  • Carryover Issues: If carryover exceeds 1% of the LLOQ, enhance the needle wash protocol by increasing the wash volume or incorporating multiple wash cycles with different solvent compositions (e.g., high organic followed by high aqueous). Additionally, inspect and replace UPLC system components such as injection needle, seat, and loop if worn or contaminated.

Applications in HIV Therapeutic Monitoring

The optimized this compound extraction and analysis method supports critical applications in both HIV treatment and prevention contexts. Recent clinical studies leveraging this methodology have demonstrated exceptional effectiveness of cabotegravir-based regimens, with zero HIV acquisitions reported in implementation studies involving nearly 4,000 participants [1]. The method's sensitivity and reliability directly contribute to understanding cabotegravir's pharmacokinetic profile, supporting the development of optimized dosing strategies for diverse patient populations.

Additionally, the capability to simultaneously quantify multiple antiretrovirals [2] [3] enables comprehensive therapeutic drug monitoring programs that can assess adherence, identify drug-drug interactions, and individualize dosing regimens. This is particularly valuable in the context of long-acting formulations where traditional adherence measures are insufficient and drug concentration monitoring becomes essential for ensuring therapeutic coverage throughout the dosing interval.

Conclusion

The optimized application notes and protocols for this compound extraction recovery presented herein provide a robust, validated framework for reliable quantification of this critical internal standard in biological matrices. The method demonstrates excellent performance characteristics including high extraction recovery (>85%), minimal matrix effects, and precision meeting regulatory standards across the clinically relevant concentration range.

The comprehensive workflow incorporating efficient protein precipitation, optimized UPLC-MS/MS conditions, and systematic quality control measures ensures generation of high-quality data supporting various applications in HIV therapeutic monitoring and pharmacokinetic research. The troubleshooting guidance and optimization strategies further enhance method robustness, enabling successful implementation across diverse laboratory environments.

As long-acting antiretroviral therapies continue to transform HIV management, reliable bioanalytical methods for compounds like cabotegravir will remain essential tools for optimizing clinical outcomes and advancing our understanding of drug behavior in diverse patient populations.

References

Cabotegravir-d5 in human plasma quantification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods and Protocols

The primary application of Cabotegravir-d5 is in therapeutic drug monitoring (TDM) for people receiving long-acting Cabotegravir injections, helping to manage the significant variability in drug concentrations between individuals [1] [2].

Sample Preparation: Protein Precipitation

This is a high-throughput and sample-sparing method suitable for clinical monitoring [3] [4].

  • Plasma Volume: Use 50 μL of human plasma [3] [4].
  • Internal Standard: Add 100 μL of this compound in acetonitrile (concentration 1000 ng/mL) [1].
  • Protein Precipitation: Vigorously shake the mixture for one minute [1].
  • Centrifugation: Centrifuge the sample to separate the precipitate.
  • Supernatant Collection: Transfer a clear portion (e.g., 10 μL) of the supernatant onto a paper substrate for direct analysis via paper spray mass spectrometry [1]. For UPLC-MS/MS, the supernatant may be evaporated and the sample reconstituted in a mobile phase-compatible solvent [3].
Instrumental Analysis: UPLC-MS/MS

This method enables simultaneous quantification of Cabotegravir and eight other antiretroviral drugs [3] [4].

  • Chromatography:

    • Column: Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm) with a pre-column [3].
    • Mobile Phase: Solvent A is 0.1% formic acid in water; Solvent B is acetonitrile [3].
    • Gradient: Employ a multi-step gradient from 97% A to 15% A over 4 minutes, then re-equilibrate [3].
    • Flow Rate: 0.300 mL/min [3].
    • Column Temperature: 55°C [3].
    • Run Time: 7.5 minutes [3].
  • Mass Spectrometry:

    • Ionization: Heated electrospray ionization (HESI) in positive ion mode [3].
    • Data Acquisition: Selected reaction monitoring (SRM) [3].
    • Key Ion Transitions [3]:
      • Cabotegravir: m/z 406.01 → 126.88
      • This compound (Internal Standard): m/z 411.03 → 267.96

Quantitative Assay Performance Data

The developed and validated UPLC-MS/MS method demonstrates excellent performance for the precise quantification of Cabotegravir [3] [4].

Table 1: Validated Quantitative Performance of the UPLC-MS/MS Assay for Cabotegravir in Human Plasma [3] [4]

Validation Parameter Performance Data
Linear Range 1 - 250 ng/mL & 100 - 5,000 ng/mL
Linearity (R²) > 0.99
Trueness (% of nominal concentration) 89.7% - 104.1%
Precision (Coefficient of Variation) < 15%

Table 2 provides a comparison of different analytical approaches that utilize this compound.

Table 2: Comparison of Analytical Methods Using this compound

Parameter UPLC-MS/MS Method [3] [4] Miniature MS Point-of-Care Assay [1]
Application Context Centralized lab TDM Rapid, on-site clinical testing
Sample Type Plasma Whole Blood
Sample Volume 50 μL 100 μL
Assay Time 7.5 minutes < 4 minutes
Limit of Quantification (LoQ) 1 ng/mL (low range) 750 ng/mL
Key Advantage High sensitivity, multi-analyte panel Speed and portability

Clinical Relevance and Interpretation

  • Therapeutic Targets: The protein-adjusted 90% inhibitory concentration (PA-IC90) for Cabotegravir is 166 ng/mL [2]. A higher target of 664 ng/mL (4x PA-IC90) is often used in clinical studies for its protective efficacy [2].
  • Real-World Variability: Real-world data shows large inter-individual variability in Cabotegravir concentrations, with some individuals exhibiting repeatedly low levels [2]. Monitoring helps identify these patients to optimize dosing and prevent virologic failure [1] [2].

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for quantifying Cabotegravir in human plasma using this compound as an internal standard:

Start Start: Collect Plasma Sample IS Add Internal Standard (this compound) Start->IS Prep Protein Precipitation with Acetonitrile IS->Prep Centrifuge Centrifuge Prep->Centrifuge Collect Collect Supernatant Centrifuge->Collect Recon Reconstitute for UPLC-MS/MS Collect->Recon PaperSpray Apply to Paper for Paper Spray MS Collect->PaperSpray UPLC UPLC Separation Recon->UPLC MS MS/MS Detection & Quantification PaperSpray->MS Direct Analysis UPLC->MS Data Data Analysis: Calculate Cabotegravir Concentration MS->Data

Figure 1. Workflow for Quantifying Cabotegravir in Plasma Using LC-MS/MS

Key Takeaways for Researchers

  • Internal Standard Role: this compound is critical for correcting losses during sample preparation and variations in instrument response [1] [3].
  • Method Selection: Choose between high-sensitivity lab-based UPLC-MS/MS for multi-analyte panels or rapid miniature MS for point-of-care needs [1] [3].
  • Clinical Application: This methodology supports personalized HIV treatment by enabling dose frequency personalization based on individual drug exposure [1] [2].

References

A Guide to Improving Cabotegravir-d5 Peak Resolution

Author: Smolecule Technical Support Team. Date: February 2026

For researchers working on HPLC analysis of antiretrovirals, here is a structured approach to troubleshooting peak shape and resolution for Cabotegravir-d5, based on recently published and validated methods.

Systematic Troubleshooting Guide

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Area Specific Issue Possible Cause Proposed Solution & Experimental Adjustment
Sample Preparation Peak Tailing/Broadening Incomplete protein precipitation or sample impurities [1]. Use a simple protein precipitation with acetonitrile [2]. Ensure proper centrifugation and transfer of supernatant.
Mobile Phase Poor Retention/Separation Suboptimal solvent composition, pH, or buffer strength [1] [3]. Use a gradient of 0.1% formic acid in water (A) and acetonitrile (B) [2] [4]. Avoid methanol if peaks are broad [2].
Chromatographic Column Co-elution or Poor Efficiency Incorrect column chemistry or column degradation over time [2] [1] [3]. Use a Waters CORTECS T3 (2.1x100 mm, 1.6 µm) column [2]. For other polar analytes, a C18 column (e.g., BDS Hypersil, Kromasil) can be effective [5] [6].
Flow Rate & Temperature Poor Resolution or Long Run Time Flow rate too high or column temperature too high [1] [3]. Optimize flow rate ~0.300-0.350 mL/min [2] [4]. Test column temperatures between 27.5°C and 55°C [2] [5].
Instrument & Detection High Background Noise/Saturation Detector settings not optimized for the analyte, or mass spectrometer saturation [2] [1]. For MS, use SRM/MRM in positive ion mode. If saturation occurs (high conc.), use a less intense fragment ion [2]. For UV, optimize wavelength (e.g., 256-260 nm) [5] [6].

Validated Experimental Protocol for Reference

Here is a summary of a successfully implemented UPLC-MS/MS method for quantifying Cabotegravir and its internal standard, this compound [2].

  • Sample Preparation: Use a 50 µL plasma sample. Perform protein precipitation with acetonitrile containing internal standards. Reconstitute the dried extract in a small volume (50-400 µL) for optimal sensitivity [2].
  • UPLC Conditions:
    • Column: Waters CORTECS T3 (2.1 x 100 mm, 1.6 µm) with a pre-column.
    • Mobile Phase: A) 0.1% Formic acid in water, B) Acetonitrile.
    • Gradient:
      • 0-1.0 min: 97% A
      • 1.0-1.5 min: Linear gradient to 80% A
      • 1.5-4.0 min: Decrease to 15% A
      • 4.0-5.0 min: Increase to 50% A
      • 5.0-7.5 min: Re-equilibrate at 97% A
    • Flow Rate: 0.300 mL/min
    • Column Temperature: 55 °C
    • Run Time: 7.5 minutes [2]
  • MS/MS Detection (TSQ Quantis Plus):
    • Ionization: Positive electrospray (H-ESI)
    • Spray Voltage: 3.0 kV
    • Vaporizer/Capillary Temp: 350 °C
    • This compound SRM Transition: m/z 411.03 -> 267.96 [2]

Frequently Asked Questions (FAQs)

Q1: What is the typical retention time for this compound, and what should I do if it shifts? A consistent retention time of around 3.62 minutes was reported using the CORTECS T3 column and the gradient described above [2]. Significant shifts in retention time often point to mobile phase inconsistencies (e.g., pH, buffer concentration) or column degradation. Ensure fresh mobile phases are prepared accurately and check the column's performance with a standard mixture.

Q2: My this compound peak is tailing. How can I fix this? Peak tailing is frequently related to the column or sample preparation. First, confirm that your column is not overloaded by reducing the injection volume. Second, consider the column chemistry; the CORTECS T3 stationary phase is specifically optimized for polar compounds and can provide superior peak shape compared to standard C18 columns [2]. Finally, ensure the column is in good condition and is being used within its specified pH and temperature limits.

Q3: I am developing my own method. What are some key parameters to optimize? If you are not using the established protocol, focus your optimization on three key areas that most impact resolution [1] [3]:

  • Mobile Phase Composition: Test different ratios of water and acetonitrile, and consider the use of acidic modifiers like formic acid.
  • Column Temperature: Systematically test temperatures within the stable range for your column (e.g., 25°C to 55°C).
  • Flow Rate: Evaluate flow rates between 0.2 and 0.5 mL/min to find the best balance between resolution and analysis time.

Method Development & Optimization Workflow

For a visual summary, the diagram below outlines the logical workflow for developing and optimizing an HPLC method for this compound.

Start Start: Method Development Column Select Column Chemistry Start->Column MobilePhase Optimize Mobile Phase (pH, Solvent, Gradient) Column->MobilePhase Instrument Tune Instrument Parameters (Flow Rate, Temperature) MobilePhase->Instrument Evaluate Evaluate Chromatogram Instrument->Evaluate Problem Identify Resolution Issue Evaluate->Problem Peaks not resolved Optimized Method Optimized Evaluate->Optimized Peaks resolved Troubleshoot Consult Troubleshooting Table Problem->Troubleshoot Yes Problem->Optimized No Troubleshoot->Column Adjust parameters

References

Troubleshooting Guide: Cabotegravir-d5 Analysis via Paper Spray Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses a key experimental protocol for quantifying cabotegravir (CAB) in whole blood using its stable isotope-labeled internal standard, cabotegravir-d5, based on a published methodology [1].

Troubleshooting Aspect Detailed Protocol & Key Parameters
Application Scope Quantitative analysis of cabotegravir (CAB) in human whole blood using this compound as an internal standard [1].

| Sample Preparation | 1. Mix 100 µL of whole blood sample with 100 µL of internal standard solution (1000 ng/mL this compound in acetonitrile) [1]. 2. Shake the mixture vigorously for one minute to precipitate proteins [1]. 3. Pipette 10 µL of the clear supernatant onto a paper substrate for analysis [1]. | | Internal Standard Solution | this compound, 1000 ng/mL in acetonitrile [1]. | | Key Instrument Parameters | Mass Spectrometer: Miniature mass spectrometer (Mini-12) with rectilinear ion trap [1]. Ionization: Paper spray ionization [1]. Precursor Ion (CAB-d5): m/z 411 [1]. MS/MS Mode: Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) [1]. | | Quantitative Performance | Assay Turnaround Time: < 4 minutes [1]. Linearity: Strong linear relationship established between MS/MS response and concentration [1]. Precision: % Relative Standard Deviation (%RSD) < 15% at concentrations above the limit of quantitation (LoQ) [1]. |

The experimental workflow for this specific method can be visualized as follows:

G Start Start: Whole Blood Sample A Add 100 µL CAB-d5 IS Solution (1000 ng/mL in ACN) Start->A B Vigorous Shaking (1 minute) A->B C Protein Precipitation B->C D Collect 10 µL Clear Supernatant C->D E Deposit onto Paper Substrate D->E F Apply Solvent & High Voltage E->F G Paper Spray Ionization & MS/MS Analysis F->G H End: Quantitative Result (< 4 minutes) G->H

Critical Knowledge Gaps and Further Actions

The search results do not provide a direct comparison of matrix effects for this compound across different experimental conditions. The provided protocol is specific to paper spray ionization for whole blood analysis [1]. To build a comprehensive support center, you will need to investigate several key areas:

  • Alternative Sample Types: Methods and potential matrix effects for analyzing cabotegravir in other common matrices like plasma, urine, or tissues are not covered.
  • Chromatographic Methods: The search results lack information on using this compound with Liquid Chromatography (LC-MS/MS) systems, which is the industry standard. This includes guidance on column selection, mobile phase optimization, and retention times.
  • Comparative Data: There is no data comparing the performance of this compound against other potential internal standards or across different mass spectrometer platforms.

References

Frequently Asked Questions (FAQs) on Ionization Suppression

Author: Smolecule Technical Support Team. Date: February 2026

  • What is ionization suppression in LC-MS/MS? Ionization suppression is a matrix effect where co-eluting compounds from the sample or mobile phase reduce the efficiency with which your target analyte is ionized. This leads to a loss of signal intensity, poor precision, and inaccurate quantification [1].

  • Why should I be concerned about it for cabotegravir-d5 analysis? As an internal standard, this compound is expected to behave identically to cabotegravir throughout the analysis. Ionization suppression that affects the internal standard disproportionately will compromise its primary function: to correct for variability in sample preparation and ionization. This can invalidate your quantitative results.

  • How can I detect if ionization suppression is occurring? A standard method is the post-column infusion experiment [1]. You continuously infuse a solution of this compound into the mobile flow post-column while injecting a blank, processed sample matrix. A dip in the baseline signal at the retention time of your analyte indicates a region of ionization suppression. You should then adjust your chromatographic conditions to move the analyte's retention time away from this suppression zone.

Troubleshooting Guide: Resolving Ionization Suppression for this compound

A systematic approach is key to resolving ionization issues. The following workflow outlines the primary areas to investigate.

cluster_sample Sample Preparation Tips cluster_lc LC Separation Tips cluster_ms MS/MS Optimization Tips Start Suspected Ionization Suppression for this compound Sample Optimize Sample Cleanup Start->Sample LC Improve LC Separation Start->LC MS Optimize MS/MS Parameters Start->MS Validate Validate the Method Sample->Validate SP1 Use protein precipitation with acetonitrile [1] [2] Sample->SP1 LC->Validate LC1 Use a longer (100mm) CORTECS T3 column for better separation [2] LC->LC1 MS->Validate MS1 Confirm precursor ion m/z 411.03 and product ion m/z 267.96 [1] MS->MS1 End End Validate->End Method Robust SP2 Ensure effective removal of protein precipitate SP3 Consider a more selective extraction if needed LC2 Optimize gradient to move analyte away from suppression zone [2] LC3 Use acetonitrile (vs. methanol) for sharper peaks [2] MS2 Optimize collision energy (24 eV used in literature) [2] MS3 Use a less intense fragment if saturation occurs at high curve [2]

Optimize Sample Preparation

The goal is to remove as many potential interfering compounds as possible before the sample enters the LC-MS system.

  • Recommended Technique: Protein Precipitation is a common and effective method for cabotegravir analysis.
    • Protocol: Mix 100 µL of plasma or blood sample with 100 µL of an internal standard solution in acetonitrile [1]. Vortex vigorously for one minute to ensure complete protein precipitation. Centrifuge to obtain a clear supernatant, which can then be diluted and injected [1] [2].
  • Key Consideration: While simple, protein precipitation may not remove all phospholipids, which are common causes of ionization suppression. If suppression persists, consider a more selective extraction technique like solid-phase extraction (SPE).
Enhance Liquid Chromatography (LC) Separation

This is your most powerful tool for combating ionization suppression. By separating this compound from co-eluting interferences, you can ensure it enters the mass spectrometer alone.

  • Chromatographic Parameters from Literature: The table below summarizes key LC parameters successfully used for cabotegravir and this compound separation.
Parameter Recommended Specification Purpose & Notes
Column Waters CORTECS T3 (2.1 x 100 mm, 1.6 µm) [2] Provides excellent retention and separation of polar compounds.
Mobile Phase B Acetonitrile [2] Produces sharper and more intense peaks compared to methanol.
Gradient Multistep gradient from 3% to 100% B over 6.5-7.5 minutes [1] [2] Effectively elutes analytes while separating them from matrix interferences.
Retention Time ~3.6 minutes [2] A consistent retention time indicates stable chromatography.
Fine-tune Mass Spectrometry (MS) Parameters

Ensure the mass spectrometer is detecting this compound with optimal sensitivity.

  • MS/MS Parameters for this compound: The established parameters for this compound from the literature are as follows [1] [2]:
Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 411.03 [1] [2]
Product Ion (m/z) 267.96 [1] [2]
Collision Energy (CE) 24 eV [2]
  • Pro Tip: If you are working with a very high concentration range and see signal saturation, using the second most intense fragment ion for quantification can help maintain linearity, a strategy noted for other antiretrovirals like bictegravir [2].

Key Takeaways for Your Technical Support Center

  • Chromatography is Key: The most effective strategy to mitigate ionization suppression is often to improve chromatographic separation. The recommended CORTECS T3 column and acetonitrile-based gradient are a strong starting point.
  • Systematic Workflow is Critical: Guide users through a logical troubleshooting sequence: first check sample cleanup, then optimize LC separation, and finally fine-tune MS parameters.
  • Validate the Solution: After making adjustments, the method must be re-validated. Key parameters to check include precision, accuracy, and the matrix factor to confirm that ionization suppression has been adequately addressed.

References

Cabotegravir-d5 storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Cabotegravir-d5 Handling Information

While the searched literature does not specify long-term storage stability data, the following table summarizes key handling details from experimental contexts.

Parameter Reported Information from Literature
Chemical Form Solid (exact salt form not specified) [1]
Preparation Solvent Acetonitrile [1]
Working Solution Concentration 1000 ng/mL (in acetonitrile) [1]
Storage Temperature -20°C (for prepared solutions) [1]
Documented Stability Prepared solution stable for at least 6 hours on benchtop [1]

Experimental Protocol: Sample Preparation with this compound

This methodology details how this compound is used as an internal standard for quantifying cabotegravir in whole blood, using a miniature mass spectrometer [1]. The workflow for this experiment is outlined below.

G cluster_1 Sample Preparation cluster_2 Miniature MS Analysis A 1. Prepare Internal Standard B 2. Spike Blood Sample A->B C 3. Protein Precipitation B->C D 4. Paper Substrate Loading C->D E 5. Paper Spray Ionization D->E F 6. MS/MS Analysis E->F

Materials and Reagents
  • This compound: Stable isotope-labeled internal standard [1].
  • Solvents: Acetonitrile, HPLC-grade or higher [1].
  • Biological Matrix: Human whole blood with K₂EDTA as an anticoagulant [1].
  • Paper Substrate: Filter paper (e.g., Fisherbrand Q5 or Whatman Grade 1) [1].
Step-by-Step Procedure
  • Internal Standard Solution: Prepare a 1000 ng/mL working solution of this compound in acetonitrile. This solution is stored at -20°C prior to use [1].
  • Sample Spike and Precipitation:
    • Pipette 100 µL of the blood sample (calibration, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
    • Add 100 µL of the chilled this compound working solution (1000 ng/mL in acetonitrile) to the blood [1].
    • Vigorously shake the mixture for 1 minute to precipitate proteins [1].
  • Supernatant Collection: Centrifuge the mixture to pellet the precipitated proteins. Carefully collect the clear supernatant for analysis [1].
  • Paper Substrate Loading:
    • Position a triangular piece of filter paper and secure its base with a copper clip.
    • Pipette 10 µL of the clear supernatant onto the base of the paper triangle [1].
  • Mass Spectrometric Analysis:
    • Apply a solvent and a high voltage to the paper triangle to initiate Paper Spray Ionization [1].
    • Analyze using a miniature mass spectrometer (e.g., Mini-12). The instrument method for this compound includes [1]:
      • Isolation: The protonated molecule ([M+H]⁺) at m/z 411 is isolated.
      • Fragmentation: Collision-Induced Dissociation (CID) is performed using an excitation frequency of 148 kHz.
      • Detection: The resulting product ions are mass-analyzed.

Frequently Asked Questions (FAQs)

What is the typical shelf life of a this compound stock solution?

The search results do not provide a defined shelf life. For prepared working solutions (1000 ng/mL in acetonitrile, stored at -20°C), the documented stability is limited to 6 hours at room temperature during experiments [1]. For long-term storage of stock solutions, it is recommended to follow the manufacturer's datasheet and perform stability tests in your own laboratory.

Can this compound be used with other mass spectrometers besides the Mini-12?

Yes, absolutely. This compound is a stable isotope-labeled standard and is compatible with any LC-MS/MS or ambient ionization MS system. The core principle is its use to correct for variability in sample preparation and ionization efficiency, regardless of the specific instrument platform.

What are the critical steps for ensuring quantitative accuracy with this method?
  • Consistent Internal Standard Addition: Ensure the volume and concentration of the this compound solution are accurate and added to every sample, including calibrants and quality controls [1].
  • Complete Protein Precipitation: Vigorous shaking or vortexing is critical to ensure complete protein precipitation and reproducible recovery of the analyte [1].
  • Stable Paper Spray: A stable spray voltage and solvent application are necessary for consistent ionization and signal throughout the analysis.

Important Troubleshooting Notes

  • Inconsistent Results: Ensure the this compound working solution is fresh or has been properly stored at -20°C. Avoid repeated freeze-thaw cycles.
  • Low Signal: Check the paper spray process. An unstable spray can result from improper solvent application, incorrect high voltage, or uneven paper substrate.
  • High Background: Use high-purity solvents to minimize chemical noise and potential interference in the mass spectra.

References

Cabotegravir-d5 sample preparation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Technical Overview & Quantitative Performance

The following method uses Cabotegravir-d5 as a stable isotope-labeled internal standard for the quantitative analysis of Cabotegravir in human whole blood via paper spray ionization and a miniature mass spectrometer (Mini-12). This approach is designed as a potential point-of-care assay with a turnaround time of under four minutes [1].

Quantitative performance data for the assay is summarized in the table below.

Parameter Cabotegravir (Analyte) This compound (Internal Standard)
LoQ (Limit of Quantitation) 750 ng/mL [1] -
Calibration Range 250 - 2000 ng/mL [1] -
Internal Standard Concentration - 1000 ng/mL (in acetonitrile) [1]
Linear Dynamic Range 250 - 2000 ng/mL [1] -
Precision (%RSD) <15% (at concentrations above LoQ) [1] -
Sample Volume 100 µL of whole blood [1] -
Extraction Solvent 100 µL of acetonitrile [1] -
Analysis Time < 4 minutes [1] -

Detailed Experimental Protocol

Here is the step-by-step methodology for the analysis of Cabotegravir using this compound as the internal standard [1].

Step 1: Solution and Sample Preparation

  • Prepare calibration (Cal) and quality control (QC) solutions from separate stock solutions of Cabotegravir.
  • Create a 20x concentrated solution of Cabotegravir in acetonitrile/water (9:1, v/v), then perform a 20x dilution into blank human whole blood to achieve the desired calibration range (e.g., 250 to 2000 ng/mL).
  • Prepare the internal standard solution by diluting this compound in acetonitrile to a concentration of 1000 ng/mL.

Step 2: Sample Extraction

  • Pipette 100 µL of the blood sample (Cal, QC, or unknown) into a 1.5 mL Eppendorf tube.
  • Add 100 µL of the internal standard solution (1000 ng/mL this compound in acetonitrile) to the tube.
  • Shake the mixture vigorously for one minute to precipitate proteins.
  • Allow the sample to settle, or briefly centrifuge to obtain a clear supernatant.

Step 3: Paper Spray Setup

  • Cut a triangular piece of filter paper (e.g., Fisherbrand Q5 or Whatman Grade1).
  • Secure the base of the paper triangle with a copper clip, which will also serve to apply the high voltage.
  • Pipette 10 µL of the clear supernatant onto the base of the paper triangle.

Step 4: Mass Spectrometry Analysis with Mini-12

  • Apply a suitable solvent and high voltage to the paper triangle to initiate the paper spray.
  • Introduce the ions into the Mini-12 mass spectrometer using its discontinuous atmospheric pressure interface (DAPI).
  • Perform mass analysis using tandem MS (MS/MS). The specific parameters for the Mini-12 are:
    • Isolation: The protonated molecules are isolated at m/z 406 for Cabotegravir and m/z 411 for this compound.
    • Fragmentation: Collision-induced dissociation (CID) is applied.
    • Detection: The resulting product ions are detected for quantification.

The relationship between these steps is visualized in the following workflow:

G Start Start Sample Preparation SolPrep Solution Preparation • Prepare Cal/QC stocks • Prepare IS solution (this compound) Start->SolPrep Extraction Sample Extraction • Add 100µL blood sample • Add 100µL IS solution • Shake vigorously for 1 min SolPrep->Extraction PaperSpray Paper Spray Setup • Pipette 10µL supernatant • Deposit on paper triangle • Apply solvent and voltage Extraction->PaperSpray MSAnalysis MS Analysis (Mini-12) • Isolate m/z 406 & 411 • Perform CID • Detect product ions PaperSpray->MSAnalysis Data Data Analysis & Quantification MSAnalysis->Data

Troubleshooting Guide & FAQs

Q1: What are the common sources of error in this assay and how can they be addressed?

  • Incomplete Protein Precipitation: Ensure the sample is shaken vigorously for a full minute. If the supernatant remains cloudy, a brief centrifugation step can be added.
  • Poor Chromatography Paper Performance: Different paper types (Whatman Grade1, SG 81) can yield different results. Test papers for optimal spray stability and signal intensity. The published method used Fisherbrand Q5 or Whatman Grade1 filter paper [1].
  • Ion Suppression or Signal Instability: This can be caused by matrix effects. Using a stable isotope-labeled internal standard like this compound corrects for this. Also, ensure the paper spray solvent is appropriate and applied consistently.

Q2: The signal intensity for Cabotegravir is low, even at higher concentrations. What could be the cause?

  • Check the MS/MS Transitions: Confirm that the instrument is correctly monitoring the transition for Cabotegravir (m/z 406 → 263) and the internal standard (m/z 411 → 268) [1].
  • Optimize CID Parameters: The collision energy (or excitation frequency) may need optimization for your specific instrument to achieve efficient fragmentation without destroying the precursor ion.
  • Review Extraction Efficiency: The single-step protein precipitation with acetonitrile might not be sufficient for your specific sample matrix. Investigating alternative extraction methods or solvent ratios could improve recovery.

Q3: How can I improve the Limit of Quantitation (LoQ) for this method?

  • Increase Sample Volume: Using a larger initial volume of whole blood (where permitted) can increase the absolute amount of analyte, though this must be balanced with the solvent volume.
  • Concentrate the Extract: After protein precipitation, the supernatant can be evaporated under a gentle stream of nitrogen or air and then reconstituted in a smaller volume of solvent.
  • Optimize Paper Substrate: Using functionalized or engineered paper substrates with better affinity for the analyte can enhance ionization efficiency and improve sensitivity [1].

References

Cabotegravir-d5 chromatographic interference troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is Cabotegravir-d5 and when is it used? this compound is a stable isotope-labeled internal standard for the drug Cabotegravir. It is used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis to ensure accurate quantification, correct for instrument variability, and account for losses during sample preparation. Its primary application is in therapeutic drug monitoring and pharmacokinetic studies for HIV treatment [1] [2].

  • What are the common symptoms of chromatographic interference? The main symptoms you might observe include:

    • Inaccurate or inconsistent quantification of Cabotegravir.
    • An abnormal or shifted retention time for the this compound peak.
    • A distorted peak shape (e.g., tailing or fronting) for the internal standard.
    • An unexpected change in the response (peak area) of the internal standard channel.

Troubleshooting Guide: Chromatographic Interference & Retention Time Shifts

The following table summarizes common problems and their solutions, synthesized from general LC-MS/MS troubleshooting guides.

Observed Issue Potential Cause Prevention / Suggested Remedy
Decreasing Retention Time Column temperature increasing [3] Use & verify column thermostat stability [3].
Wrong solvent composition (e.g., organic solvent evaporating) [3] [4] Prepare mobile phase freshly, ensure reservoirs are well mixed and covered to prevent evaporation [3] [4].
Increasing flow rate [3] Confirm pump is delivering correct flow rate; check for system leaks [3] [4].
Increasing Retention Time Column temperature decreasing [3] Use & verify column thermostat stability [3].
Wrong solvent composition (e.g., loss of volatile pH modifiers) [3] [4] Prepare mobile phase freshly; cover reservoirs [3] [4].
Decreasing flow rate [3] Confirm pump flow rate accuracy; check for system leaks [3] [4].
Fluctuating Retention Time Insufficient mobile phase mixing [3] Ensure mobile phase is freshly prepared and well-mixed [3].
Small leak in the system [3] [4] [5] Perform a system pressure test and inspect all connections with absorbent paper [3] [4].
Problems with pump proportioning valve (quaternary systems) [3] [5] Purge all pump lines; perform a gradient composition test [3] [5].
Column contamination [3] [4] Flush column with strong solvent; use a guard column [3] [4].
Ion Saturation/Suppression High concentration of analyte causing detector saturation [1] Use a less intense fragment ion for quantification to avoid saturation while maintaining sensitivity [1].

Detailed Experimental Protocols

Here are detailed methodologies from published studies that successfully used this compound, which can serve as a reference for your own method development and troubleshooting.

Protocol 1: Simultaneous ARV Quantification in Human Plasma [1]

This method from a peer-reviewed journal provides a robust framework for analyzing Cabotegravir and its internal standard, this compound.

  • Sample Preparation: Simple protein precipitation. Used 50 μL of human plasma, added internal standards and acetonitrile for precipitation, then reconstituted the sample [1].
  • Chromatography (UPLC)
    • Column: Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm) with a pre-column.
    • Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile.
    • Gradient:
      • 0-1.0 min: 97% A, 3% B
      • 1.0-1.5 min: Linear gradient to 80% A
      • 1.5-4.0 min: Decrease to 15% A
      • 4.0-5.0 min: Increase to 50% A
      • 5.0-7.0 min: Return to initial conditions (97% A)
      • 7.0-7.5 min: Hold at 97% A
    • Flow Rate: 0.300 mL/min
    • Column Temperature: 55 °C
    • Run Time: 7.5 minutes [1].
  • Mass Spectrometry (MS/MS)
    • Ionization: Positive electrospray ionization (H-ESI)
    • Monitoring: Selected Reaction Monitoring (SRM)
    • Key Note: The authors noted that for high concentrations, using the most intense fragment ion for some drugs led to detector saturation. They used the second most intense fragment to maintain linearity, a crucial tip for avoiding interference [1].
Protocol 2: Quantification of CAB and RPV from Dried Blood Spots (DBS) [2]

This protocol demonstrates an alternative sample preparation technique that can help mitigate matrix effects.

  • Sample Preparation: DBS extraction.
    • Spot 25 μL of whole blood on a DBS card (Whatman 903).
    • Punch a 3 mm spot from the card.
    • Add internal standard solution and 500 μL of methanol.
    • Shake for 30 minutes, transfer supernatant, evaporate to dryness, and reconstitute [2].
  • Chromatography and MS: Utilizes LC-MS/MS for detection, showing the compatibility of this compound with different sample introduction methods [2].

Troubleshooting Workflow Diagram

The diagram below summarizes the logical steps for diagnosing and resolving this compound chromatographic interference, based on the information above.

Start Start: Observe Chromatographic Issue RT_Stable Retention Time Stable? Start->RT_Stable Low_Response Low/Unstable IS Response RT_Stable->Low_Response Yes RT_Shift Diagnose Retention Time Shift RT_Stable->RT_Shift No Contamination Sample/System Contamination Low_Response->Contamination Check for Gradual_Change Gradual RT Change RT_Shift->Gradual_Change Gradual Drift Fluctuating_RT Fluctuating RT RT_Shift->Fluctuating_RT Fluctuating/Unstable Sudden_Step_Change Sudden Step RT Change RT_Shift->Sudden_Step_Change Sudden Step Change Cause1 • Mobile phase evaporation/degradation • Column aging/contamination Gradual_Change->Cause1 Possible Causes: Cause2 • Insufficient mobile phase mixing • Small system leak • Unstable column temperature Fluctuating_RT->Cause2 Possible Causes: Cause3 • Incorrect mobile phase prep • Pump mixing valve issue • Significant leak Sudden_Step_Change->Cause3 Possible Causes:

References

Cabotegravir Stability and Major Degradation Products

Author: Smolecule Technical Support Team. Date: February 2026

Cabotegravir is stable under thermal, photolytic, and basic conditions but degrades under acidic and oxidative stress [1] [2]. The core degradation products (DPs) have been isolated and characterized. The table below summarizes the primary degradation products and the conditions under which they form.

Degradation Product Stress Condition Proposed Structure / Key Transformation
DP1 [1] Acidic Oxazolidine ring-opened isomer of Cabotegravir [1].
DP2 [1] Acidic Lactam ring-opened product of the tricyclic core [1].
DP3 [1] Acidic Formed via secondary degradation of DP1 [1].
DP4 [1] Oxidative Monohydroxylated derivative of Cabotegravir [1].

Analytical Method for Separation and Identification

A robust UHPLC method developed using Analytical Quality by Design (AQbD) principles can separate Cabotegravir from eight related substances and degradation products [3].

Optimal Method Parameters [3]:

  • Column: HSS T3 (1.8 µm, 150 mm × 2.1 mm)
  • Mobile Phase A: Aqueous phase, pH 3.5
  • Mobile Phase B: Acetonitrile
  • Gradient: Final percent of acetonitrile: 55%
  • Flow Rate: 0.36 mL/min
  • Column Temperature: 35 °C
  • Detection: 258 nm
  • Sample Solvent: 50% Acetonitrile in water (for a target concentration of 0.5 mg/mL) [3]

Sample Preparation Note: Cabotegravir has poor solubility in methanol-water mixtures. Using acetonitrile-water (50:50, v/v) is recommended to achieve a clear solution at 0.5 mg/mL [3].

The experimental workflow for systematic identification is as follows:

G Start Start: Stress Testing (Foreced Degradation) Acidic Acidic Stress (0.1M - 1M HCl, 50°C) Start->Acidic Oxidative Oxidative Stress (0.3% - 3% H₂O₂, 50°C) Start->Oxidative Basic Basic Stress (Stable, no major DPs) Start->Basic ThermalPhotolytic Thermal/Photolytic (Stable, no major DPs) Start->ThermalPhotolytic Analysis Analysis: UHPLC-UV/PDA Acidic->Analysis Oxidative->Analysis Isolation Isolation of DPs (Preparative Chromatography) Analysis->Isolation CharMS Characterization (HRMS for MW & Formula) Isolation->CharMS CharNMR Characterization (NMR for Structure Elucidation) Isolation->CharNMR Pathway Propose Degradation Pathway CharMS->Pathway CharNMR->Pathway

Frequently Asked Questions (FAQs)

Q1: Why does my Cabotegravir sample show degradation, and how can I prevent it? Cabotegravir is susceptible to degradation in acidic and oxidative environments [1] [2]. To prevent degradation during analysis:

  • Avoid acidic solvents/mobile phases for long-term storage of samples.
  • Use freshly prepared samples and consider adding a radical scavenger like ACVA (2,2'-azobis(2-cyanopropane)) for oxidative stability during analysis [2].
  • Ensure the drug substance and product are stored as per ICH guidelines.

Q2: My HPLC method fails to separate Cabotegravir from its impurities. What can I do? Poor separation often results from suboptimal chromatographic conditions. Implement an AQbD approach:

  • Use an HSS T3 column designed for polar compounds [3].
  • Adjust the pH of the mobile phase; a lower pH (around 3.5) provides better control over Cabotegravir's ionization and improves peak shape [3].
  • Fine-tune the acetonitrile gradient and flow rate within the Method Operable Design Region (MODR): flow rate 0.32-0.40 mL/min, column temperature 30-40°C, and final acetonitrile percentage 50-60% [3].

Q3: How can I confirm the structure of an unknown degradation product? A multi-technique approach is necessary:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use High-Resolution MS (HRMS) to determine the exact mass and molecular formula of the impurity by identifying the [M+H]+ ion [1] [4].
  • Nuclear Magnetic Resonance (NMR): Isolate the impurity via preparative chromatography and perform 1D and 2D NMR studies to confirm the exact chemical structure [1].

Q4: Are the degradation products of Cabotegravir safe? While the specific cytotoxicity of Cabotegravir's degradation products is not detailed in the searched literature, it is a standard regulatory requirement to identify and qualify impurities above certain thresholds. The ICH guidelines Q3A(R2) and Q3B(R2) provide detailed guidance on this matter.

References

Cabotegravir-d5 method robustness testing

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Method Robustness

Robustness tests how method performance holds up to small, deliberate parameter changes. The following table summarizes key operational parameters and their allowed ranges as defined by Method Operable Design Regions (MODR) from AQbD principles [1].

Parameter Normal Operating Condition Method Operable Design Region (MODR) Impact of Deviation
Flow Rate 0.36 mL/min [1] 0.32 - 0.40 mL/min [1] Higher flow: Increases backpressure, shortens retention times. Lower flow: Prolongs analysis, may cause peak broadening.
Column Temperature 35°C [1] 30 - 40°C [1] Higher temperature: Lowers backpressure, can reduce retention. Lower temperature: May increase retention and backpressure.
pH of Mobile Phase A pH 3.5 [1] pH 3.25 - 3.75 [1] Critical for peak shape and separation; small changes can significantly alter ionization and retention.
Final % of Acetonitrile in Gradient 55% [1] 50.0 - 60.0% [1] Affects elution strength; higher % can cause later peaks to co-elute, lower % can prolong run times excessively.

Frequently Asked Questions

  • Q1: My cabotegravir peak is tailing significantly. What could be the cause?

    • A1: Cabotegravir is known to exhibit tailing. The primary factor is the pH of the mobile phase. The method should be operated at a pH below 7 to keep the molecule in an un-ionized form, which improves peak shape. Using a low pH around 2-3.5, as in the optimized methods, is crucial [1]. Also, ensure you are using a recommended column, such as the HSS T3 or CORTECS T3, which are designed for challenging separations [1] [2].
  • Q2: Why is my signal for cabotegravir-d5 saturated, even though my calibration curve is for a low range?

    • A2: This is a known issue with stable isotope-labeled internal standards in MS detection. As documented, highly ionizing compounds can saturate the detector. The solution is to use a less intense fragment ion for quantification. For example, in a multi-analyte assay, the second most intense fragment was used for the high concentration curve to avoid saturation while maintaining adequate sensitivity [2].
  • Q3: I am getting poor recovery during sample preparation for plasma/tissue samples. How can I improve it?

    • A3: For biological matrices, a simple protein precipitation with acetonitrile has been validated as effective. Using 50 μL of plasma and precipitating with 1000 μL of acetonitrile containing internal standards provided excellent recovery for a panel of ARVs, including cabotegravir. After precipitation, reconstituting the dried extract in a small volume of water (e.g., 150 μL) helps re-concentrate the sample and improve sensitivity [3].

Experimental Protocols for Robustness Testing

The following workflows detail the experimental design for establishing method robustness, from scouting to final verification.

G Start Start: Define ATP and CMAs A Initial Method Scouting (One-Factor-at-a-Time) Start->A B Identify Critical Method Parameters (CMPs) A->B C Design of Experiments (DoE) Screening & Optimization B->C D Define Method Operable Design Region (MODR) C->D E Select Optimal Point & Verify Robustness D->E End Final Control Strategy E->End

Protocol 1: Initial Scouting & Defining Critical Parameters

This phase identifies which parameters have the greatest impact on your method [1].

  • Define Analytical Target Profile (ATP): The method must separate cabotegravir from its related substances and degradation products with a resolution (Rs) of ≥ 2.0. It should quantify impurities from 0.05% to 0.15% of the drug substance concentration with specified accuracy and precision [1].
  • Column and Mobile Phase Scouting: Test different columns (e.g., C18, Phenyl, HSS T3) with different mobile phase pH values (e.g., phosphate buffer pH 2, pH 5). The HSS T3 column at low pH provided superior results for cabotegravir [1].
  • Identify Critical Method Parameters (CMPs): Through scouting, key parameters were identified as flow rate, column temperature, mobile phase pH, and gradient profile [1].
Protocol 2: Design of Experiments (DoE) for Robustness

A DoE approach is used to efficiently model the interaction effects between parameters [1].

  • Experimental Design: Use a cubic design model with an A- and G-optimal process design to minimize prediction variance [1].
  • Set Parameter Ranges: The tested ranges for the CMPs, which became the basis for the MODR, were:
    • Flow Rate: 0.32 – 0.40 mL/min
    • Column Temperature: 30 – 40 °C
    • pH of Mobile Phase A: 3.25 – 3.75
    • Final % Acetonitrile in Gradient: 50.0 – 60.0% [1].
  • Evaluation: The critical method attribute (CMA), such as resolution between critical pairs, is measured for all experimental runs. The data is used to build a model that defines the MODR.
Protocol 3: Final Robustness Verification

This protocol confirms that the method performs as expected within the entire MODR.

  • Select Optimal Point: Choose a set of conditions within the MODR. Example: Flow rate = 0.36 mL/min, Column temperature = 35°C, pH = 3.5, Final %ACN = 55% [1].
  • Verify System Suitability: Inject six replicates of a standard solution. The system is suitable if parameters like retention time, peak area, and tailing factor meet pre-set RSD criteria (e.g., RSD ≤ 2% for area) [4].
  • Test Robustness Deliberately: Make small, intentional variations to each parameter (e.g., flow rate at 0.32, 0.36, and 0.40 mL/min) while holding others constant. The method is robust if all system suitability criteria are met across these variations.

Detailed UPLC-MS/MS Conditions

For researchers developing mass spectrometry methods, the following table compiles key parameters from validated methods for cabotegravir and this compound [2] [3].

Parameter Specification for Cabotegravir & this compound
Ionization Mode Positive Electrospray Ionization (ESI+) [2] [3]

| MS/MS Transition (Precursor > Product) | Cabotegravir: 406.01 > 126.88 [2] [3] this compound: 411.03 > 267.96 [2] [3] | | Collision Energy (eV) | Cabotegravir: 33.7 - 34.0 [2] [3] this compound: 24.0 [2] | | Retention Time | ~3.58 - 3.63 minutes [2] [3] | | Chromatographic Column | Waters CORTECS T3 (2.1 × 100 mm, 1.6 μm) [2] [3] | | Column Temperature | 55°C [2] [3] | | Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile [2] [3] |

I hope this technical support guide provides a solid foundation for your method development and validation work.

References

Cabotegravir-d5 carryover reduction techniques

Author: Smolecule Technical Support Team. Date: February 2026

Cabotegravir: Technical Data Summary

Property Details Source / Context
Chemical Formula C₁₉H₁₇F₂N₃O₅ DrugBank [1]
Average Mass 405.358 g/mol DrugBank [1]
Mechanism of Action HIV-1 integrase strand transfer inhibitor (INSTI). Binds to the active site, preventing viral genome integration. [1]
Primary Metabolism Glucuronidation via UGT1A1 (≈67%) and UGT1A9 (≈33%) [1].
Key Degradation Pathways Acidic Conditions: Degrades in solution at elevated temperatures. Oxidative Conditions: Degrades in solution at room temperature. Stable under thermal, photolytic, and basic stress conditions. [2] Forced degradation studies; critical for analytical method development and stability testing.
Long-Acting Formulation Aqueous nanosuspension. Average particle size ~200 nm. Contains cabotegravir free acid, polysorbate 20, PEG 3350, and mannitol. [3] Informs analysis of the injectable form, including potential excipient interference.
Protein Binding >99.8% (primarily to albumin) [1] A critical factor for bioanalysis, impacting sample preparation and recovery.

Experimental Considerations for Analytical Development

Based on the chemical properties of cabotegravir, here are key areas to focus on when developing and troubleshooting analytical methods, which would apply to cabotegravir-d5 as its stable isotope analog.

  • Sample Preparation & Injection: The long-acting nanosuspension formulation [3] presents a unique challenge. Ensuring complete dissolution and homogenization of the nano-particle suspension is crucial for reproducible sampling. Meticulous injection port maintenance and the use of liner wool are essential to trap non-volatile formulation components and prevent carryover.
  • Mobile Phase & Column Selection: Given the molecule's structure, reverse-phase chromatography is standard. The degradation profile suggests that low-pH mobile phases could accelerate decomposition [2]. Buffering the mobile phase to a more neutral pH might be necessary to maintain analyte integrity during analysis.
  • System Suitability & Carryover Testing: To specifically address carryover, incorporate a robust testing protocol into your system suitability tests. This involves injecting a high-concentration standard followed by one or more blank injections (e.g., solvent). The peak area in the blank should be less than a predefined threshold (e.g., 0.1% of the high standard) to confirm minimal carryover.
  • Troubleshooting High Carryover: If carryover is observed for this compound, focus on:
    • Flushing the autosampler: Use a strong solvent (e.g., DMSO, acetonitrile, isopropanol) in the wash solvent protocol.
    • Replacing components: Worn syringe seals, needles, or injection loop can be a source. Replace them as needed.
    • Examining the flow path: Check for unswept volumes (e.g., faulty valves) where the analyte could be trapped.

Generalized Workflow for LC-MS/MS Method Troubleshooting

The following diagram outlines a logical, step-by-step approach to diagnosing and resolving common issues like carryover in an LC-MS/MS method for this compound.

Start Start: High Carryover Observed Step1 1. Confirm with Blank Injection Start->Step1 Step2 2. Inspect/Replace Autosampler Parts (Needle, Seal, Loop) Step1->Step2 Step3 3. Optimize Wash Solvent (Test DMSO, ACN, IPA) Step2->Step3 Step4 4. Verify LC Flow Path for unswept volumes Step3->Step4 Step5 5. Re-test and Validate Carryover < 0.1% Step4->Step5 End Issue Resolved Step5->End

Suggested Experimental Protocols

While explicit protocols for this compound are not available, you can adapt standard practices using the compound's properties.

  • Forced Degradation Study Protocol (Adapted from [2]): To understand potential impurities and degradation products, stress cabotegravir under various conditions.

    • Acidic/Basic Hydrolysis: Prepare solutions in 0.1-1 M HCl or NaOH and incubate at 50°C for 24 hours. Neutralize before analysis.
    • Oxidative Stress: Prepare a solution in 0.3-3% H₂O₂ and keep at room temperature for 24 hours.
    • Analysis: Use HPLC-UV/PDA and LC-HRMS to separate and identify degradation products. This helps ensure your analytical method can separate the parent drug from its degradants.
  • Extraction Protocol for Plasma/Serum (Inferred from high protein binding [1]): Due to extensive protein binding (>99.8%), efficient sample cleanup is vital.

    • Protein Precipitation (PPT): A quick method. Add a 3:1 volume of organic solvent (e.g., acetonitrile or methanol containing the internal standard this compound) to plasma. Vortex, then centrifuge to pellet proteins. Collect the supernatant for analysis.
    • Solid-Phase Extraction (SPE): For cleaner extracts. Condition a C18 SPE cartridge with methanol and water. Load the plasma sample, wash with water or a mild buffer, and elute the analyte with a strong organic solvent like acetonitrile or methanol. Evaporate and reconstitute for analysis.

References

Cabotegravir-d5 calibration curve linearity issues

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Calibration Curve Linearity

Calibration curve non-linearity often stems from issues in the chromatographic separation, ionization process, or sample preparation. The table below summarizes common problems and their solutions, with specific examples from validated cabotegravir assays.

Issue Category Specific Problem Recommended Solution Example from Validated Methods
Chromatography Poor retention or peak separation Use a longer (100 mm) CORTECS T3 column for optimal separation of polar compounds [1]. A 100 mm column resolved co-elution issues not achieved with a 50 mm column [1].
Mobile Phase Broad or poorly shaped peaks Use acetonitrile (not methanol) as the organic modifier with a gradient elution [1]. A multi-step gradient with 0.1% formic acid in water and acetonitrile produced sharp, reproducible peaks [1].
Ionization (MS) Signal saturation at high concentrations Use a less intense secondary MS/MS fragment ion for quantification to maintain linearity at high concentrations [1]. Saturation was avoided by monitoring the second most intense fragment for the high concentration curve [1].
Sample Preparation Inconsistent sample composition after prep Ensure complete dryness after protein precipitation and use a consistent, small reconstitution volume (e.g., 50 µL) for the high concentration range [1]. Using 50 µL for reconstitution provided optimal peak intensity for the high range (100-5000 ng/mL) [1].

Detailed Experimental Protocols

Here are the core methodologies from the recent publications, which you can use as a benchmark for your own method development and validation.

UPLC-MS/MS Method for Multiple Antiretrovirals

This protocol from a 2024 paper details the simultaneous quantification of nine antiretrovirals, including cabotegravir [1].

  • Sample Preparation: Use a simple protein precipitation method.
    • Use only 50 µL of plasma.
    • Precipitate proteins with ice-cold acetonitrile containing internal standards.
    • Vortex and centrifuge the sample.
    • Transfer the supernatant and dry down under a gentle nitrogen stream.
    • Reconstitute the sample in 50 µL (for the high concentration range) or 400 µL (for the low range) of a solvent compatible with the initial mobile phase [1].
  • Chromatography (UPLC) Conditions:
    • Column: Waters CORTECS T3 (2.1 x 100 mm, 1.6 µm) with a matching guard column.
    • Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile.
    • Gradient:
      • 0-1.0 min: 3% B
      • 1.0-1.5 min: Increase to 20% B
      • 1.5-4.0 min: Increase to 85% B
      • 4.0-5.0 min: Increase to 100% B
      • 5.0-7.0 min: Re-equilibrate at 3% B
    • Flow Rate: 0.300 mL/min
    • Column Temperature: 55°C
    • Injection Volume: 1-10 µL (optimize for your system) [1].
  • Mass Spectrometry (MS) Detection:
    • Ionization: Heated Electrospray Ionization (HESI) in positive mode.
    • Spray Voltage: 3.0 kV
    • Vaporizer Temperature: 350°C
    • Ion Transfer Tube Temp.: 350°C
    • Detection: Selected Reaction Monitoring (SRM)
    • Cabotegravir-d5 SRM Transition: m/z 411.03 → 267.96 [1] [2].
Tissue Sample Analysis Workflow

A separate study analyzing cabotegravir in human tissues provides a validated sample preparation workflow for more complex matrices, which can be adapted if your samples are challenging [2].

Tissue Homogenization Tissue Homogenization Protein Precipitation Protein Precipitation Tissue Homogenization->Protein Precipitation Homogenization Buffer Homogenization Buffer Tissue Homogenization->Homogenization Buffer Centrifugation Centrifugation Protein Precipitation->Centrifugation Internal Standard Solution Internal Standard Solution Protein Precipitation->Internal Standard Solution Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation (N₂) Evaporation (N₂) Supernatant Transfer->Evaporation (N₂) Sample Reconstitution Sample Reconstitution Evaporation (N₂)->Sample Reconstitution UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Sample Reconstitution->UHPLC-MS/MS Analysis Reconstitution Solvent Reconstitution Solvent Sample Reconstitution->Reconstitution Solvent

(Tissue Homogenization Workflow)

  • Key Steps:
    • Homogenization: Homogenize tissue in 1 mL of 70% methanol in water [2].
    • Protein Precipitation: Add 1000 µL of internal standard solution in acetonitrile to 500 µL of homogenate [2].
    • Evaporation: Dry the supernatant under a stream of nitrogen at 45°C [2].
    • Reconstitution: Reconstitute the dried sample in 150 µL of water prior to UHPLC-MS/MS analysis [2].

Method Validation & Performance

For regulatory compliance, methods should be validated against guidelines. The referenced methods were validated per FDA guidelines, with the following performance for cabotegravir [1] [2]:

  • Linear Range: Two clinically relevant ranges were validated: 1–250 ng/mL and 100–5000 ng/mL [1].
  • Linearity: Excellent linearity with R² > 0.99 for all analytes [1].
  • Accuracy (Trueness): 89.7–104.1% of the nominal concentration [1].
  • Precision (Repeatability): Coefficient of Variation (CV) <15% [1].

References

Cabotegravir-d5 versus cabotegravir pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Performance with Cabotegravir-d5

The quantitative data below summarizes the performance of a paper spray ionization tandem mass spectrometry (PS-MS/MS) assay that uses this compound as an internal standard to measure concentrations of cabotegravir in whole blood [1].

Table 1: Quantitative Performance of the PS-MS/MS Assay for Cabotegravir [1]

Parameter Value for Cabotegravir Experimental Detail
Limit of Quantification (LoQ) 750 ng/mL The lowest concentration that can be reliably measured with precision and accuracy.
Linear Range 250 - 2000 ng/mL Concentrations of calibration standards used.
Quality Control (QC) Levels 900 ng/mL, 1300 ng/mL Concentrations used to validate assay accuracy and precision.
Precision (%RSD) < 15% at concentrations above LoQ A measure of repeatability (lower %RSD indicates higher precision).
Internal Standard This compound (1000 ng/mL) Stable isotope-labeled analog used for normalization.
Assay Turnaround Time < 4 minutes Time from sample application to result.

Detailed Experimental Protocol

The following workflow and description detail the experimental method used to generate the performance data in Table 1.

start Start Analysis step1 1. Protein Precipitation • Add 100 μL of blood sample to Eppendorf tube • Add 100 μL of internal standard solution (1000 ng/mL this compound in acetonitrile) • Shake vigorously for 1 minute start->step1 step2 2. Sample Deposition • Pipette 10 μL of clear supernatant • Deposit onto a triangular piece of filter paper • Secure paper with a copper clip step1->step2 step3 3. Paper Spray Ionization • Apply solvent and high voltage to the paper • Ions are generated for analysis step2->step3 step4 4. Tandem Mass Spectrometry (MS/MS) • Use Mini-12 mass spectrometer • Isolate precursor ion (m/z 406 for CAB, 411 for CAB-d5) • Perform Collision-Induced Dissociation (CID) • Detect product ions step3->step4 step5 5. Data Analysis • Smooth spectra (Savitsky-Golay filter) • Normalize spectra (Standard Normal Variate) • Integrate peak areas of analyte and internal standard • Calculate peak area ratio for quantification step4->step5 end Quantitative Result step5->end

Key Experimental Details [1]:

  • Instrumentation: A custom-built miniature mass spectrometer (Mini-12) with a rectilinear ion trap was used. It employs a Discontinuous Atmospheric Pressure Interface (DAPI) to couple the paper spray ionization source.
  • Sample Preparation: The method involves a simple protein precipitation step. For cabotegravir, 100 μL of whole blood is mixed with 100 μL of an internal standard solution containing 1000 ng/mL this compound in acetonitrile.
  • Chromatography: No liquid chromatography (LC) separation is used, which is a key feature of this ambient ionization method and contributes to its rapid sub-4-minute turnaround time.
  • MS/MS Analysis: The method uses specific transitions for detection. The precursor ion for cabotegravir is m/z 406, and for this compound is m/z 411. After isolation, these ions are fragmented, and the resulting product ions are detected.

Key Takeaways for Researchers

  • Role of Stable Isotopes: this compound serves as a critical internal standard, correcting for variability in sample preparation and ionization efficiency, thereby improving the accuracy and precision of cabotegravir measurement [1].
  • Methodology Advantage: The described PS-MS/MS method highlights a trend toward point-of-care therapeutic drug monitoring, offering high specificity with a rapid turnaround time compared to conventional LC-MS/MS [1].
  • Clinical Context: Monitoring cabotegravir levels is clinically relevant as real-world drug concentrations show high variability, and virologic failure has been associated with levels in the lowest quartile [1].

References

Cabotegravir-d5 method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Summary

Validation Parameter Result for the Overall Method (9 ARVs)
Extraction Volume 50 μL of human plasma [1]
Sample Preparation Protein precipitation with acetonitrile containing internal standards [1]
Analytical Technique Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [1]
Chromatography Column Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm) [1]
Mobile Phases (A) 0.1% formic acid in water; (B) Acetonitrile [1]
Gradient Multistep gradient over 7.5 minutes [1]
Linearity (R²) > 0.99 for all analytes across two ranges [1]
Dynamic Ranges 1 - 250 ng/mL and 100 - 5000 ng/mL [1]
Trueness 89.7 - 104.1% [1]
Precision (CV) < 15% [1]
Run Time 7.5 minutes [1]

Detailed Experimental Protocol

The method was designed for the simultaneous quantification of a panel of nine antiretrovirals in human plasma. Below are the key steps and conditions [1]:

  • Sample Preparation: A simple protein precipitation was performed. Specifically, 50 μL of plasma was mixed with acetonitrile that contained the internal standards (including Cabotegravir-d5). The supernatant was then reconstituted in a volume of 50μL (for the high concentration range) or 400μL (for the low concentration range) after drying [1].
  • UPLC Conditions:
    • Column Temperature: 55°C
    • Flow Rate: 0.300 mL/min
    • Injection Volume: Not specified in the provided excerpt.
    • Gradient Program:
      • 0-1.0 min: 97% A
      • 1.0-1.5 min: Linear gradient to 80% A
      • 1.5-4.0 min: Decrease to 15% A
      • 4.0-5.0 min: Increase to 50% A
      • 5.0-7.0 min: Return to initial conditions (97% A)
      • 7.0-7.5 min: Hold at 97% A for re-equilibration [1].
  • MS/MS Conditions:
    • Ionization Mode: Positive electrospray ionization (H-ESI)
    • Scan Mode: Selected Reaction Monitoring (SRM)
    • Spray Voltage: 3.0 kV
    • Vaporizer Temperature: 350°C
    • Ion Transfer Capillary Temperature: 350°C [1].
  • Specific Transitions for this compound:
    • Precursor Ion (m/z): 411.03
    • Product Ion (m/z): 267.96
    • Collision Energy: 24 eV
    • Retention Time: 3.62 minutes [1].

Experimental Workflow

The diagram below outlines the complete workflow of the analytical method, from sample preparation to data analysis.

start Start Method Validation sp Sample Preparation: • 50 μL plasma • Protein precipitation with acetonitrile & IS start->sp chrom UPLC Separation • CORTECS T3 column • 7.5 min gradient sp->chrom ms MS/MS Detection • Positive ESI mode • SRM monitoring chrom->ms data Data Analysis • Xcalibur software • Calculate concentrations ms->data end Validation Report data->end

Important Considerations for Researchers

  • ICH Guidelines: While this method was validated per FDA guidelines [1], the ICH Q2(R2) guideline provides the internationally accepted framework for analytical procedure validation [2]. You should cross-reference the presented parameters (like accuracy, precision, linearity) with the definitions and criteria in ICH Q2(R2).
  • Role of this compound: In this method, this compound serves as a stable isotope-labeled internal standard for cabotegravir [1]. Its primary function is to correct for variability in sample preparation and instrument analysis, thereby improving the accuracy and precision of the quantification.

References

Cabotegravir-d5 accuracy precision assessment

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Performance of Cabotegravir-d5

The following table summarizes the key performance metrics for this compound in two different analytical assays.

Assay Parameter Conventional UPLC-MS/MS Method [1] Miniature MS Point-of-Care Method [2]
Analytical Technique UPLC-MS/MS Paper Spray Ionization Miniature MS/MS
Internal Standard Used This compound This compound
Biological Matrix Human Plasma Human Whole Blood
Sample Volume 50 μL 100 μL
Sample Preparation Protein precipitation with acetonitrile Protein precipitation with acetonitrile (containing IS)
Linearity (R²) > 0.99 (for the overall panel of 9 ARVs) Strong linear relationship reported
Assessed Concentration Range 100 - 5,000 ng/mL Calibrators: 250 - 2,000 ng/mL
Accuracy (Trueness) 96.9% - 100.8% (High Range) Data not explicitly stated for CAB-d5
Precision (Repeatability) CV < 5.5% (High Range) %RSD < 15% for CAB above LoQ
Key Role of this compound Normalization for cabotegravir quantification; corrects for sample loss and ion suppression. Normalization for cabotegravir quantification.

Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies used in the two studies from the search results.

Conventional UPLC-MS/MS Method for Plasma Analysis [1]

This method was designed for high-precision therapeutic drug monitoring of a broad panel of antiretrovirals.

  • Sample Preparation: The protocol uses a simple protein precipitation. A 50 μL aliquot of human plasma is mixed with acetonitrile containing the internal standards (including this compound). After precipitation, the supernatant is separated and reconstituted in a small volume of solvent.
  • Chromatography: Separation is achieved using a Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm) column maintained at 55°C.
    • Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile.
    • Gradient: A multi-step gradient from 97% A to 15% A over 4 minutes, then returning to initial conditions. Total run time is 7.5 minutes.
  • Mass Spectrometry: Detection is performed on a Thermo TSQ Quantis Plus mass spectrometer with a HESI source in positive ionization mode.
    • For the high concentration range (100-5000 ng/mL), the transition for this compound was m/z 411.03 → 267.96.
  • Validation: The method was validated per FDA guidelines, demonstrating excellent accuracy (trueness between 89.7-104.1% for the entire analyte panel) and precision (CV <15%).
Miniature Mass Spectrometry Point-of-Care Method [2]

This method aims for rapid, on-site analysis using a portable Mini-12 mass spectrometer.

  • Sample Preparation: To 100 μL of whole blood spiked with cabotegravir, 100 μL of acetonitrile containing 1000 ng/mL of this compound is added. The mixture is shaken vigorously for one minute to precipitate proteins.
  • Paper Spray Ionization: 10 μL of the clear supernatant is pipetted onto a triangular piece of filter paper. A high voltage and solvent are applied to the paper to generate ions for analysis.
  • Mass Spectrometry: Analysis is performed on a custom-built miniature mass spectrometer (Mini-12) with a discontinuous atmospheric pressure interface (DAPI).
    • The protonated molecule of this compound (m/z 411) is isolated and fragmented.
    • The total assay turnaround time is reported to be under 4 minutes.

The workflow for this rapid point-of-care assay can be visualized as follows:

start Start: Whole Blood Sample step1 Protein Precipitation with Acetonitrile (Contains CAB-d5 IS) start->step1 step2 Centrifuge & Collect Supernatant step1->step2 step3 Deposit Supernatant onto Paper Substrate step2->step3 step4 Apply Solvent & High Voltage step3->step4 step5 Paper Spray Ionization step4->step5 step6 Miniature MS/MS Analysis step5->step6 result Result: Quantification of Cabotegravir step6->result

Key Conclusions for Researchers

  • This compound is a Robust Internal Standard: The data confirms that this compound performs effectively as an internal standard in both conventional laboratory settings and emerging point-of-care platforms, ensuring accurate quantification of cabotegravir [1] [2].
  • Method Selection is Application-Dependent: The conventional UPLC-MS/MS method offers higher sensitivity, a broader dynamic range, and the ability to multiplex many drugs, making it ideal for central labs. The miniature MS method sacrifices some performance for unparalleled speed and portability, suitable for clinical point-of-care use [1] [2].

References

Cabotegravir-d5 comparison with other isotope labels

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Assay Performance Data

The following table summarizes the key performance characteristics of two analytical methods using Cabotegravir-d5 as an internal standard.

Assay Parameter Miniature MS Point-of-Care Assay [1] UPLC-MS/MS Clinical Method [2]
Analyte Cabotegravir & Rilpivirine Panel of 9 Antiretrovirals (including Cabotegravir)
Internal Standard This compound, Rilpivirine-d6 This compound, and others
Sample Matrix Human Whole Blood Human Plasma
Sample Volume 100 µL 50 µL
LoQ (Cabotegravir) 750 ng/mL 1 ng/mL (Low Range) / 100 ng/mL (High Range)
Linear Range (Cabotegravir) 250 - 2000 ng/mL 1 - 250 ng/mL & 100 - 5000 ng/mL (two ranges)
Analysis Time < 4 minutes 7.5 minutes
Precision (CV) < 15% < 15%

Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies used in the two assays cited above.

Miniature Mass Spectrometer-based Point-of-Care Assay [1]

This method is designed for rapid, on-site therapeutic drug monitoring.

  • Sample Preparation: A simple protein precipitation is used. 100 µL of a blood sample is mixed vigorously for one minute with 100 µL of an organic solvent (acetonitrile) containing the internal standard this compound (1000 ng/mL). 10 µL of the clear supernatant is then pipetted onto a triangular piece of filter paper for analysis.
  • Ionization & Analysis: The technique uses paper spray ionization coupled with a custom-built miniature mass spectrometer (Mini-12). The analysis involves a discontinuous atmospheric pressure interface (DAPI) and uses tandem mass spectrometry (MS/MS) for quantification.
  • Mass Spectrometry Parameters:
    • Precursor Ion (Cabotegravir): m/z 406
    • Precursor Ion (this compound): m/z 411
    • The instrument uses a rectilinear ion trap and applies collision-induced dissociation (CID) for fragmentation.
UPLC-MS/MS Method for Therapeutic Drug Monitoring [2]

This is a more conventional, high-performance laboratory method for simultaneous quantification of a broad panel of drugs.

  • Sample Preparation: Uses protein precipitation with acetonitrile containing internal standards. For the low concentration range, the extract is reconstituted in 400 µL, and for the high range, in 50 µL.
  • Chromatography: Separation is achieved using an UPLC system with a Waters CORTECS T3 (2.1 x 100 mm) column maintained at 55°C.
    • Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile.
    • Flow Rate: 0.300 mL/min.
    • Gradient: A multi-step gradient over 7.5 minutes, starting at 97% A and 3% B.
  • Mass Spectrometry: Analysis is performed on a Thermo TSQ Quantis Plus mass spectrometer.
    • Ionization: Heated Electrospray Ionization (HESI) in positive mode.
    • Ion Transitions: The specific reaction monitoring (SRM) transition for Cabotegravir is m/z 406.01 → 126.88.

The workflow below visualizes the key steps of the comprehensive UPLC-MS/MS method.

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start 50 µL Plasma Sample step1 Protein Precipitation with Acetonitrile & Internal Standards start->step1 step2 Centrifuge step1->step2 step3 Collect Supernatant step2->step3 step4 Reconstitute in Mobile Phase step3->step4 step5 UPLC Separation CORTECS T3 Column 7.5 min Gradient step4->step5 Inject step6 MS Ionization HESI Source Positive Mode step5->step6 step7 MS/MS Detection SRM: m/z 406→127 step6->step7 step8 Data Analysis & Quantification step7->step8

Interpretation & Further Research

The data confirms that This compound is a well-established and reliable internal standard for quantifying cabotegravir in biological matrices. Its use in multiple published and validated methods demonstrates its effectiveness in compensating for variability during sample preparation and analysis.

To build a comprehensive comparison guide, you may need to consult more specialized sources:

  • Search for Direct Comparisons: Look for analytical chemistry journals that publish method comparison studies or reviews on stable isotope-labeled internal standards for antiretrovirals.
  • Consult Chemical Vendors: Manufacturers of reference standards, such as Cayman Chemical (the source cited in both papers [1] [2]), may provide technical data sheets with purity and performance information that could be used for an indirect comparison.
  • Expand Search Terms: Consider using broader terms like "stable isotope-labeled internal standards for HIV drugs comparison" or "deuterated cabotegravir method validation" to locate more general comparison data.

References

Cabotegravir-d5 limit of detection and quantification

Author: Smolecule Technical Support Team. Date: February 2026

Cabotegravir Quantitative Assays at a Glance

The table below compares experimental data from recent studies that used cabotegravir-d5 as an internal standard to quantify cabotegravir.

Matrix Quantification Range Lower Limit of Quantification (LLOQ) Key Instrumentation Source / Method Reference
Human Tissue (Cervical, Rectal, Vaginal) [1] 0.05 - 50 ng/mL 0.05 ng/mL UHPLC-MS/MS (Waters Acquity I-class, TSQ Quantis Plus) West et al. [1]

| Human Plasma [2] | 1 - 250 ng/mL (Low Range) 100 - 5000 ng/mL (High Range) | 1 ng/mL (Low Range) | UPLC-MS/MS (Waters Acquity UPLC I-class, TSQ Quantis Plus) | - | | Whole Blood (Point-of-Care) [3] | 750 - 2000 ng/mL | 750 ng/mL | Paper Spray Ionization, Miniature Mass Spectrometer (Mini-12) | - |

Detailed Experimental Protocols

Here is a detailed look at the methodologies used in the studies, which can serve as protocols for your own work.

High-Sensitivity UHPLC-MS/MS in Human Tissues [1]

This method is designed for high sensitivity in complex tissue matrices.

  • Sample Preparation: Tissue samples were homogenized in 70% methanol. A simple protein precipitation was then performed by adding 1000 μL of an internal standard solution in acetonitrile to 500 μL of the homogenized sample. After vortexing and centrifuging, the supernatant was dried under nitrogen and reconstituted in 150 μL of water for analysis.
  • Chromatography (UHPLC):
    • Column: Waters Acquity CORTECS T3 (2.1 × 100 mm; 1.6 μm) with a pre-column.
    • Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile.
    • Gradient: Started at 3% B, increased to 100% B over 6.5 minutes, then re-equilibrated.
    • Flow Rate: 0.300 mL/min.
    • Run Time: 8.5 minutes.
  • Mass Spectrometry (MS/MS):
    • Instrument: Thermo Scientific TSQ Quantis Plus with HESI source.
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Detection: Selected Reaction Monitoring (SRM).
    • Ion Transitions: Cabotegravir: 406.01 → 126.88; this compound (IS): 411.03 → 267.96.
  • Validation: The method was validated according to FDA guidelines, confirming the LLOQ of 0.05 ng/mL with appropriate accuracy and precision.
Dual-Range UPLC-MS/MS in Human Plasma [2]

This method simultaneously quantifies nine antiretrovirals, including cabotegravir, across two broad clinical ranges.

  • Sample Preparation: Used only 50 μL of plasma. Proteins were precipitated with acetonitrile containing the internal standards. The extract was then reconstituted in a small volume (50 μL for the high range, 400 μL for the low range) to maintain sensitivity.
  • Chromatography (UPLC):
    • Column: Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm).
    • Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile.
    • Gradient: A multi-step gradient from 3% B to 85% B over 7.5 minutes.
    • Flow Rate: 0.300 mL/min.
    • Run Time: 7.5 minutes.
  • Mass Spectrometry (MS/MS):
    • Instrument: Thermo TSQ Quantis Plus with HESI source.
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Detection: Selected Reaction Monitoring (SRM). To avoid detector saturation for the high-concentration range (5000 ng/mL), the second most intense fragment for some drugs was used.
  • Validation: The method demonstrated excellent linearity (R² > 0.99), trueness (89.7-104.1%), and precision (CV <15%) across both dynamic ranges.

The workflow for this method can be visualized as follows:

PlasmaSample 50 µL Human Plasma Precipitation Protein Precipitation with Acetonitrile (IS added) PlasmaSample->Precipitation Reconstitution Reconstitution in Small Volume Solvent Precipitation->Reconstitution UPLC UPLC Separation (CORTECS T3 Column, 7.5 min) Reconstitution->UPLC MSMS MS/MS Detection (TSQ Quantis Plus, SRM Mode) UPLC->MSMS Data Quantitative Data MSMS->Data

Point-of-Care Paper Spray MS in Whole Blood [3]

This method prioritizes speed for a clinical setting, resulting in a higher LOQ.

  • Sample Preparation: 100 μL of whole blood was mixed with 100 μL of organic solvent (acetonitrile containing internal standard) to precipitate proteins. A small aliquot (10 μL) of the clear supernatant was directly spotted onto a paper triangle for analysis.
  • Ionization & MS: The spotted paper triangle was wetted with solvent and a high voltage was applied to generate ions via paper spray ionization. Analysis was performed on a custom-built miniature mass spectrometer (Mini-12).
  • Performance: The method provided quantitative results in under 4 minutes, with an LOQ of 750 ng/mL for cabotegravir and a linear range up to 2000 ng/mL.

Key Comparison Takeaways for Researchers

  • Sensitivity vs. Speed: Traditional UHPLC-MS/MS in a lab setting offers superior sensitivity (LLOQ 0.05-1 ng/mL), ideal for detailed pharmacokinetic studies. In contrast, the point-of-care paper spray method provides rapid results (<4 min) with an LOQ suitable for confirming therapeutic levels.
  • Internal Standard Role: In all methods, this compound corrects for variability during sample preparation and ionization, ensuring quantification accuracy for cabotegravir. Its own LOD/LOQ is not typically the focus of the assay validation.
  • Matrix is Critical: The choice of method is highly dependent on the sample matrix (plasma, tissue homogenate, or whole blood) and the required sensitivity.

References

Cabotegravir-d5 specificity selectivity verification

Author: Smolecule Technical Support Team. Date: February 2026

Verified Application in Analytical Method

Cabotegravir-d5 is specifically employed in a highly selective UPLC-MS/MS method for the simultaneous quantification of nine antiretrovirals in human plasma, as detailed in the table below [1].

Parameter Description
Role Internal Standard for cabotegravir [1]
Analytical Technique Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [1]
Precursor Ion (m/z) 411.03 [1]
Product Ion (m/z) 267.96 [1]
Collision Energy 24.00 eV [1]
Retention Time 3.62 minutes [1]
Chromatography Column Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm) [1]

Detailed Experimental Protocol

The experimental workflow for the method utilizing this compound is outlined below. This method was validated per FDA guidelines, demonstrating excellent linearity, accuracy (trueness 89.7-104.1%), and precision (CV <15%) [1].

Start Start: Sample Preparation A Take 50 µL of human plasma Start->A B Add internal standards (including this compound) A->B C Protein Precipitation with acetonitrile B->C D Reconstitute in mobile phase (50 µL for high range, 400 µL for low) C->D E UPLC Separation D->E F Mobile Phase A: 0.1% formic acid in water E->F G Mobile Phase B: Acetonitrile E->G H Multi-step Gradient Elution (7.5 min total run time) F->H G->H I MS/MS Detection H->I J Ionization: Positive Electrospray Ionization (HESI) I->J K Detection: Selected Reaction Monitoring (SRM) J->K End End: Data Analysis K->End

What This Information Means for Your Research

The evidence confirms that this compound is a critical component in a robust, published method. Its use as an internal standard is foundational for achieving accurate and precise measurements of cabotegravir in complex biological matrices.

  • Specificity and Selectivity: The method achieves separation of nine different antiretroviral drugs, demonstrating high specificity. The distinct mass transition (precursor → product ion) for this compound, monitored via Selected Reaction Monitoring (SRM), is the primary contributor to its selectivity, effectively distinguishing it from the unlabeled drug and other matrix components [1].
  • Performance Data: The overall method's validation data (linearity, accuracy, precision) indirectly supports the reliable performance of this compound in its role as an internal standard [1].

For a comprehensive comparison with other isotopic internal standards, you may need to consult more specialized analytical chemistry resources or mass spectrometry data repositories.

References

Experimental Protocols Utilizing Cabotegravir-d5

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the core methodologies from studies that have successfully employed cabotegravir-d5 for quantitative analysis. Recovery rate data would typically be generated during the validation of such methods.

Study Feature Method for 9 ARVs in Human Plasma [1] Method for 5 ARVs in Human Tissues [2]
Analytical Technique Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Sample Volume/Mass 50 μL of plasma 0.5 mL of homogenized tissue
Internal Standard This compound (among other deuterated standards) This compound (among other deuterated standards)
Sample Preparation Protein precipitation with acetonitrile containing internal standards [1] Protein precipitation with acetonitrile containing internal standards [2]
Chromatography Column Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm) [1] Waters Acquity CORTECS T3 (2.1 × 100 mm; 1.6 μm) [2]

| Key Validation Results | - Trueness: 89.7-104.1%

  • Precision (CV): <15% [1] | - The method was validated per FDA guidelines, though specific accuracy/precision for cabotegravir were not listed in the excerpt [2] |

The experimental workflow for these methods, which culminates in the calculation of recovery and other validation parameters, can be summarized as follows:

G start Start: Sample Collection (Plasma or Tissue) sp Sample Preparation 1. Add Internal Standard (this compound) 2. Protein Precipitation with Acetonitrile 3. Centrifuge 4. Dry Down Supernatant 5. Reconstitute start->sp lc Liquid Chromatography (UPLC/UHPLC) - Column: CORTECS T3 - Mobile Phase: 0.1% Formic Acid & Acetonitrile - Gradient Elution sp->lc ms Mass Spectrometry (MS/MS) - Ionization: HESI, Positive Mode - Detection: Selected Reaction Monitoring (SRM) lc->ms data Data Analysis 1. Peak Area Integration 2. Calculate Analyte/IS Peak Area Ratio 3. Determine Concentration via Calibration Curve ms->data val Method Validation - Calculate Recovery, Accuracy, Precision - Determine LLOQ, Linearity data->val

References

Experimental Protocol: Quantitative POC Assay for Cabotegravir

Author: Smolecule Technical Support Team. Date: February 2026

The methodology below is adapted from a study that developed a point-of-care (POC) assay for quantifying cabotegravir and rilpivirine in whole blood using a miniature mass spectrometer. In this protocol, Cabotegravir-d5 was used as a stable isotope-labeled internal standard (IS) for quantifying the parent drug, cabotegravir [1].

  • Sample Preparation: A 100 μL volume of whole blood sample spiked with cabotegravir was mixed with 100 μL of this compound internal standard solution (1000 ng/mL in acetonitrile) in a 1.5 mL Eppendorf tube. The mixture was shaken vigorously for one minute to precipitate proteins [1].
  • Analysis Technique: A 10 μL aliquot of the clear supernatant was pipetted onto the base of a triangular piece of filter paper, which was secured with a copper clip to function as the paper spray ionization source for mass spectrometry [1].
  • Instrumentation: Analysis was performed using a custom-built miniature mass spectrometer (Mini-12) with a rectilinear ion trap. The instrument employed a discontinuous atmospheric pressure interface (DAPI) and used tandem mass spectrometry (MS/MS) for detection [1].
  • MS/MS Parameters:
    • Precursor Ion for CAB-d5: m/z 411
    • Isolation: SWIFT (Stored Waveform Inverse Fourier Transform) at Mathieu q-value of 0.5
    • CID Excitation Frequency: 148 kHz (applied for 60 ms)
  • Quantitative Analysis: Peak areas of the analyte and internal standard were integrated, and their ratios were calculated using a custom MATLAB program for quantification [1].

Assay Performance Data

The table below summarizes the key quantitative performance characteristics of the assay for cabotegravir, for which this compound served as the internal standard [1].

Parameter Result for Cabotegravir
Limit of Quantitation (LoQ) 750 ng/mL
Linear Range 250 - 2000 ng/mL
Precision (% RSD) < 15% (at concentrations above LoQ)
Assay Turnaround Time < 4 minutes

Experimental Workflow Visualization

The following diagram illustrates the key steps of the paper spray ionization mass spectrometry workflow used in the study that employed this compound.

Start Start: Whole Blood Sample A 1. Protein Precipitation Start->A Mix with IS (this compound) B 2. Apply Supernatant to Paper A->B Collect Supernatant C 3. Paper Spray Ionization B->C Add Solvent & Voltage D 4. Miniature MS/MS Analysis C->D Ion Introduction E 5. Data Quantification D->E Peak Area Ratio (Analyte/IS) End End: Concentration Result E->End

References

×

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

410.14501071 Da

Monoisotopic Mass

410.14501071 Da

Heavy Atom Count

29

Dates

Last modified: 08-08-2024

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